molecular formula C12H11NOS B7510034 N-methyl-N-phenylthiophene-3-carboxamide

N-methyl-N-phenylthiophene-3-carboxamide

Cat. No.: B7510034
M. Wt: 217.29 g/mol
InChI Key: YTNUQVPTPIFSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenylthiophene-3-carboxamide is a chemical compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and anticancer research . Thiophene derivatives are recognized for their versatile pharmacological properties, and the planarity of the thiophene ring enhances its ability to bind to biological receptors . Compounds based on the thiophene carboxamide structure have been identified as promising biomimetics of established anticancer agents like Combretastatin A-4 (CA-4), which works by targeting the tubulin-colchicine-binding pocket to disrupt cell division . Furthermore, related thiophene carboxamides have demonstrated potent cytotoxic effects against various human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast carcinoma (MCF-7) . The mechanism of action for this class of compounds may involve the induction of apoptosis (programmed cell death) through the activation of effector caspases 3/7 and the loss of mitochondrial membrane potential . Beyond oncology, thiophene carboxamides are also investigated for their potential as narrow-spectrum antibacterial agents, particularly against Gram-negative pathogens such as E. coli and Salmonella spp., though they often act as prodrugs requiring enzymatic activation . This product is intended for research purposes only, making it a valuable tool for scientists exploring new therapeutic agents, studying disease mechanisms, and conducting structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

N-methyl-N-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNUQVPTPIFSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Protocol and Mechanistic Insights for N-Methyl-N-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-N-phenylthiophene-3-carboxamide (CAS: 85149-51-5) is a structurally critical tertiary amide frequently utilized as a building block in medicinal chemistry and materials science. The synthesis of this compound involves the coupling of thiophene-3-carboxylic acid with the secondary aromatic amine, N-methylaniline.

Due to the profound steric hindrance and diminished nucleophilicity of N-methylaniline compared to primary aliphatic amines, standard carbodiimide-based coupling (e.g., EDC/HOBt) often results in sluggish kinetics and poor yields. This technical guide details two highly optimized, self-validating synthetic protocols designed to overcome these barriers: the highly electrophilic Acyl Chloride Route and the mild, anchimerically assisted HATU-Mediated Route .

Mechanistic Rationale & Retrosynthetic Analysis

The Challenge of Secondary Aromatic Amines

N-Methylaniline presents a dual challenge in amide coupling:

  • Electronic Deactivation : The lone pair on the nitrogen atom is delocalized into the adjacent phenyl ring, significantly reducing its nucleophilicity.

  • Steric Hindrance : The N-methyl group and the phenyl ring create a bulky spatial environment that impedes the approach of the amine to sterically demanding activated esters (such as the O-acylisourea intermediate formed by DCC or EDC).

Route Selection Logic

To overcome these barriers, the electrophilicity of the acyl donor must be maximized, or the transition state must be stabilized.

  • Acyl Chloride Method : Converting the acid into an acyl chloride generates a highly reactive, sterically unencumbered electrophile. This route is highly effective for coupling sterically hindered secondary amines like N-methylaniline, often achieving yields exceeding 70% under standard conditions (1[1]).

  • HATU Method : HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent pyridine nitrogen in the HOAt leaving group provides an anchimeric assistance effect, hydrogen-bonding with the incoming amine to pre-organize the transition state. However, due to the amine's poor nucleophilicity, the lifetime of the activated ester intermediate is extended, often necessitating elevated temperatures (e.g., 60–80 °C) to drive the reaction to completion (2[2]).

RouteSelection Amine N-Methylaniline (Secondary Aromatic Amine) Prop1 High Steric Hindrance Amine->Prop1 Prop2 Low Nucleophilicity Amine->Prop2 Sol1 Acyl Chloride Route (Highly Electrophilic) Prop1->Sol1 Requires small, reactive electrophile Fail Standard Carbodiimides (EDC/DCC alone) Prop1->Fail Steric clash at O-acylisourea Sol2 HATU / HOAt Route (Anchimeric Assistance) Prop2->Sol2 Requires transition-state stabilization

Logical relationship between N-methylaniline properties and coupling route selection.

Quantitative Comparison of Synthetic Routes

ParameterProtocol A: Acyl ChlorideProtocol B: HATU-Mediated
Activation Reagent Oxalyl Chloride / cat. DMFHATU / DIPEA
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time 4 - 6 hours16 - 48 hours
Typical Yield 85 - 95%60 - 75%
Scalability Excellent (Multi-gram to kg)Poor (Expensive reagents, poor atom economy)
Main Byproducts CO, CO₂, HCl, DIPEA·HClHOAt, tetramethylurea, DIPEA salts

Step-by-Step Experimental Methodologies

Protocol A: Acyl Chloride Route (Preferred for Scale-up)

Causality & Design: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO and CO₂) are gaseous and easily removed in vacuo, avoiding sulfurous residues that can poison downstream metal catalysts. Catalytic DMF is added to form the Vilsmeier-Haack reagent, which acts as the true catalytic chlorinating species.

Materials:

  • Thiophene-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq)

  • N-Methylaniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation : Suspend thiophene-3-carboxylic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N₂). Add the catalytic amount of DMF.

  • Chlorination : Dropwise add oxalyl chloride at 0 °C. Evolution of CO₂ and CO gas will be observed. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 1 : Quench a 10 µL aliquot of the mixture in 1 mL of anhydrous methanol. Analyze via LC-MS. The detection of the methyl ester (m/z ~143) confirms quantitative conversion to the acyl chloride.

  • Concentration : Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Redissolve the resulting thiophene-3-carbonyl chloride in anhydrous DCM.

  • Coupling : In a separate flask, dissolve N-methylaniline and DIPEA in DCM at 0 °C. Slowly add the acyl chloride solution dropwise to control the exothermic reaction.

  • Self-Validation Checkpoint 2 : Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3) using UV activity (254 nm). The disappearance of the N-methylaniline spot validates reaction completion.

  • Workup : Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Causality: 1 M HCl protonates any unreacted N-methylaniline, partitioning it into the aqueous layer. NaHCO₃ neutralizes residual acid and DIPEA hydrochloride.

  • Purification : Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography if necessary.

SynthesisWorkflow TCA Thiophene-3-carboxylic acid TCC Thiophene-3-carbonyl chloride TCA->TCC (COCl)2, DMF (cat.) DCM, 0 °C Product N-Methyl-N-phenylthiophene- 3-carboxamide TCC->Product DIPEA, DCM 0 °C to RT NMA N-Methylaniline NMA->Product Nucleophilic Attack

Step-by-step synthetic workflow for the acyl chloride-mediated amide coupling.

Protocol B: HATU-Mediated Route (Preferred for Mild Conditions)

Causality & Design: This method avoids the generation of harsh HCl gas, making it suitable for substrates with acid-sensitive functional groups.

Step-by-Step Procedure:

  • Pre-activation : Dissolve thiophene-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint 1 : LC-MS analysis of the reaction mixture before amine addition must show the mass of the HOAt active ester, confirming successful HATU activation.

  • Amine Addition : Add N-methylaniline (1.2 eq) to the activated mixture. Heat the reaction to 60–80 °C to overcome the steric hindrance and poor nucleophilicity of the secondary amine.

  • Monitoring : Stir for 16–24 hours. Monitor via LC-MS for the formation of the product mass[M+H]⁺.

  • Workup : Dilute the reaction with Ethyl Acetate (EtOAc). Wash extensively with 5% aqueous LiCl. Causality: LiCl effectively pulls DMF from the organic phase into the aqueous phase. Follow with 1 M HCl, saturated NaHCO₃, and brine washes.

  • Purification : Dry, concentrate, and purify via silica gel chromatography.

Analytical Characterization

The self-validating protocol concludes with rigorous analytical characterization to confirm the structural integrity of the target compound:

  • LC-MS : [M+H]⁺ calculated for C₁₂H₁₁NOS: 218.06; found ~218.1.

  • ¹H NMR (CDCl₃, 400 MHz) : Due to the restricted rotation around the tertiary amide bond (atropisomerism/rotamers), the NMR spectrum will exhibit broadened or doubled signals for the N-methyl group (typically ~3.3-3.5 ppm) and the thiophene/phenyl protons at room temperature.

References

  • Ni-Catalyzed Cross-Coupling Reactions of N-Acylpyrrole-Type Amides with Organoboron Reagents. Royal Society of Chemistry. 1

  • Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74. National Institutes of Health (PMC). 2

Sources

An In-depth Technical Guide to the Chemical Properties of N-methyl-N-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core chemical properties of N-methyl-N-phenylthiophene-3-carboxamide, a molecule of interest within the broader class of thiophene-containing compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and fundamental chemical principles to offer a predictive and practical resource for researchers. The insights herein are designed to guide synthetic strategies, characterization efforts, and the exploration of this compound's potential applications.

Molecular Structure and Physicochemical Properties

This compound possesses a scaffold that combines the aromatic, electron-rich thiophene ring with a tertiary carboxamide functional group. This unique combination imparts specific electronic and steric characteristics that govern its reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₁₂H₁₁NOSBased on the constituent atoms.
Molecular Weight 217.29 g/mol Calculated from the molecular formula.
Melting Point (°C) 130 - 160Amide-containing compounds often exhibit moderate to high melting points due to intermolecular hydrogen bonding capabilities, although the tertiary nature of the amide in this molecule may slightly lower this compared to secondary amides. For comparison, N-phenylthiophene-2-carboxamide has a melting point of 142-146 °C.[1]
Boiling Point (°C) > 400High boiling point is expected due to the molecular weight and polar nature of the amide group.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water.The amide group provides polarity, while the thiophene and phenyl rings contribute to its organic character.
LogP 2.5 - 3.5The combination of lipophilic aromatic rings and a polar amide group suggests a moderate octanol-water partition coefficient.

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic routes for amide bond formation. A common and effective method involves the coupling of thiophene-3-carboxylic acid with N-methylaniline.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the activation of thiophene-3-carboxylic acid to form an acyl chloride, followed by its reaction with N-methylaniline.

Synthesis of this compound Thiophene3COOH Thiophene-3-carboxylic acid AcylChloride Thiophene-3-carbonyl chloride Thiophene3COOH->AcylChloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride TargetMolecule This compound AcylChloride->TargetMolecule Amide Coupling NMethylaniline N-methylaniline NMethylaniline->TargetMolecule Pyridine Pyridine (Base) Pyridine->TargetMolecule

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Thiophene-3-carbonyl chloride

  • To a solution of thiophene-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude thiophene-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve N-methylaniline (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the freshly prepared thiophene-3-carbonyl chloride (1.0 eq) in DCM dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[2]

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data is outlined below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹)Assignment
¹H NMR 7.0 - 8.0 (m, 3H)Protons on the thiophene ring
7.2 - 7.5 (m, 5H)Protons on the phenyl ring
3.4 - 3.6 (s, 3H)Methyl group protons
¹³C NMR 165 - 170Carbonyl carbon (C=O)
120 - 145Aromatic carbons (thiophene and phenyl rings)
35 - 40Methyl carbon
IR ~3100-3000C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1650C=O stretch (amide)
~1400-1600C=C stretch (aromatic rings)
Mass Spec (HRMS-ESI) Calculated m/z for [C₁₂H₁₁NOS+H]⁺: 218.0634Found m/z should be within ± 5 ppm of the calculated value.

Spectroscopic data for similar thiophene carboxamide derivatives have been reported in the literature, providing a basis for these predictions.[3][4]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its constituent functional groups.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The position of substitution will be directed by the electron-withdrawing carboxamide group at the 3-position.

Reactivity of Thiophene Ring Thiophene This compound Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation) Thiophene->Electrophilic_Attack Position_5 Substitution at C5 Electrophilic_Attack->Position_5 Major Product Position_2 Substitution at C2 Electrophilic_Attack->Position_2 Minor Product

Caption: Predicted regioselectivity of electrophilic substitution on the thiophene ring.

Reactivity of the Carboxamide Group

The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield thiophene-3-carboxylic acid and N-methylaniline. The tertiary nature of the amide in this molecule makes it less susceptible to hydrolysis compared to primary or secondary amides.

Potential Applications

Thiophene carboxamide derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7][8][9] The specific structural features of this compound make it a candidate for investigation in these areas. The N-phenyl and N-methyl groups can influence the compound's lipophilicity and steric profile, which can in turn affect its binding to biological targets.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound, based on established chemical principles and data from related compounds. The proposed synthetic route, predicted spectroscopic data, and analysis of its reactivity offer a valuable starting point for researchers interested in this molecule. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this compound in various scientific and therapeutic applications.

References

  • (PDF) Two biologically active thiophene-3-carboxamide derivatives - ResearchGate. Available from: [Link]

  • Two Biologically Active thiophene-3-carboxamide Derivatives - PubMed. Available from: [Link]

  • N-[3-(aminomethyl)phenyl]thiophene-2-carboximidamide | C12H13N3S | CID 10524594 - PubChem. Available from: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. Available from: [Link]

  • SI revised. Available from: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available from: [Link]

  • Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives - ResearchGate. Available from: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

  • Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Available from: [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. Available from: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. Available from: [Link]

  • (PDF) Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media - ResearchGate. Available from: [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibit - Semantic Scholar. Available from: [Link]

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors - RSC Publishing. Available from: [Link]

  • CAS 6846-13-5 | N-Phenylthiophene-2-carboxamide | MFCD00171541. Available from: [Link]

  • spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Available from: [Link]

  • Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Available from: [Link]

Sources

Structure-Activity Relationship (SAR) of Thiophene Carboxamides in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene carboxamide scaffold represents a privileged structure in medicinal chemistry, particularly in oncology.[1][2] Its utility stems from the thiophene ring’s ability to act as a bioisostere for benzene, offering unique electronic properties (electron-rich, polarizable sulfur atom) and geometric advantages (5-membered ring planarity) that enhance binding affinity in protein pockets.[2]

This guide dissects the structure-activity relationships (SAR) of thiophene carboxamides, focusing on their dual roles as Kinase Inhibitors (targeting VEGFR, Aurora, PTP1B) and Tubulin Polymerization Inhibitors (biomimetics of Combretastatin A-4). It provides actionable insights for optimizing this scaffold for potency, selectivity, and metabolic stability.

Chemical Architecture & SAR Analysis

The core pharmacophore consists of a thiophene ring substituted with a carboxamide moiety.[1][3][4][5][6][7] The position of the carboxamide (C2 vs. C3) and the nature of the "Head" and "Tail" substituents dictate the biological target.

The Core Thiophene Ring[2][8]
  • Bioisosterism: The thiophene ring is isosteric with phenyl but is more electron-rich due to the lone pairs on the sulfur atom. This facilitates stronger

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding sites of kinases.
  • Sulfur Atom Effect: The sulfur atom can engage in non-covalent "sulfur-aromatic" interactions, often improving potency compared to furan (oxygen) or pyrrole (nitrogen) analogs.

SAR Map: Functionalization Zones

The following diagram illustrates the critical modification zones on the thiophene-2-carboxamide scaffold, a common template for VEGFR and checkpoint kinase inhibitors.

SAR_Map Core Thiophene-2-Carboxamide Core Scaffold Pos3 Position 3 (Amino/Urea): Critical for H-bonding (Asp/Glu residues in Kinase Hinge) Core->Pos3 Electronic modulation Pos4_5 Positions 4 & 5 (Hydrophobic Tail): Fills Allosteric/Hydrophobic Pockets Modulates Selectivity & Solvency Core->Pos4_5 Steric bulk Amide Carboxamide Linker (C2): Rigid Spacer + H-bond Acceptor/Donor Orients the 'Tail' group Core->Amide Linker geometry Kinase Kinase Inhibition (e.g., VEGFR-2, Aurora) Requires H-bond donor at C3 Pos3->Kinase Tubulin Tubulin Inhibition (Combretastatin Mimics) Requires bulky aryl at C2-Amide Amide->Tubulin

Figure 1: Functionalization zones of the thiophene-2-carboxamide scaffold. The interplay between the C3-amino group and the C2-carboxamide is often essential for kinase hinge binding.

Detailed SAR Observations
PositionModificationEffect on Biological ActivityMechanistic Rationale
C2 (Linker) Carboxamide (-CONH-) Optimal. Essential for H-bonding network.Acts as a rigid spacer orienting the aryl tail. Reversing the amide (Retro-amide) often reduces potency due to loss of H-bond donor/acceptor alignment.
C3 Amino (-NH2) or Urea Increases Potency. Forms crucial H-bonds with the "hinge region" of kinases (e.g., VEGFR-2). Urea derivatives (e.g., OSI-930) show superior binding via bidentate H-bonds.
C4/C5 Aryl/Heteroaryl Selectivity Driver. Bulky hydrophobic groups (e.g., substituted phenyl) access the hydrophobic "back pocket" of the enzyme.
C4/C5 Bromine/Halogen Cytotoxicity Enhancer. Halogens at C5 increase lipophilicity and metabolic stability (blocking oxidation). 2-bromo-5-substituted variants show high cytotoxicity in melanoma lines.[2]
Tail Alkyl Chain Length Target Switch. Long alkyl chains shift activity towards Mitochondrial Complex I inhibition (e.g., Acetogenin analogs), while aryl tails favor Kinase/Tubulin targets.

Mechanisms of Action[3][6]

Thiophene carboxamides are "multi-target" scaffolds. Their mechanism is strictly defined by the substitution pattern.

Kinase Inhibition (VEGFR-2 / Aurora)

The scaffold functions as a Type I or Type II kinase inhibitor.

  • Binding Mode: The thiophene ring occupies the adenine binding pocket. The C3-amino/urea group forms H-bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2). The C2-carboxamide extends the molecule into the DFG-out allosteric pocket, preventing ATP binding.

Tubulin Polymerization Inhibition

Derivatives acting as Combretastatin A-4 (CA-4) biomimetics bind to the colchicine site on


-tubulin.
  • Mechanism: The thiophene ring replaces the A-ring of CA-4. The structural rigidity of the carboxamide linker mimics the cis-olefin geometry of CA-4, essential for fitting into the tubulin pocket and disrupting microtubule assembly, leading to G2/M cell cycle arrest.

Mitochondrial Complex I Inhibition

Certain analogs (e.g., JCI-20679) with lipophilic tails penetrate the mitochondrial membrane.

  • Mechanism: They interrupt the electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), causing ATP depletion and ROS generation, triggering apoptosis in metabolically active cancer cells (e.g., Glioblastoma).

Mechanism_Flow cluster_Kinase Pathway A: Kinase Inhibition cluster_Tubulin Pathway B: Tubulin Destabilization Compound Thiophene Carboxamide Derivative Target_K Target: VEGFR-2 / Aurora Compound->Target_K Urea/Amino Substituted Target_T Target: Beta-Tubulin (Colchicine Site) Compound->Target_T Trimethoxy-phenyl Tail Action_K Competes with ATP (Hinge Binding) Target_K->Action_K Effect_K Blocks Angiogenesis & Cell Proliferation Action_K->Effect_K Action_T Inhibits Polymerization Target_T->Action_T Effect_T G2/M Cell Cycle Arrest Apoptosis Action_T->Effect_T

Figure 2: Dual mechanistic pathways dependent on substituent architecture.

Experimental Protocols

Synthesis: The Gewald Reaction Pathway

The most robust method for generating highly substituted 2-aminothiophene-3-carboxamides is the Gewald Reaction .

Protocol:

  • Reagents: Ketone/Aldehyde, Activated Nitrile (e.g., ethyl cyanoacetate), Elemental Sulfur, Morpholine (catalyst).

  • Step 1 (Condensation): Mix ketone (1.0 eq) and activated nitrile (1.0 eq) in ethanol. Add morpholine (1.0 eq) dropwise. Stir at RT for 1-2 hours (Knoevenagel condensation).

  • Step 2 (Cyclization): Add elemental sulfur (1.0 eq) to the intermediate. Reflux at 60-80°C for 2-4 hours.

  • Workup: Pour reaction mixture into ice water. The aminothiophene precipitate is filtered and recrystallized from ethanol.

  • Amide Coupling (Derivatization):

    • React the isolated aminothiophene ester with an amine (for carboxamide formation) or hydrolyze to acid and couple using EDC/HOBt.

    • Validation: Confirm structure via 1H-NMR (Thiophene protons:

      
       6.5-7.5 ppm) and IR (C=O stretch: ~1650 cm⁻¹).
      
Biological Evaluation: Tubulin Polymerization Assay

To validate the tubulin-targeting mechanism (Combretastatin mimicry).

Protocol:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Baseline: Resuspend >99% pure tubulin in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter).

  • Treatment: Add test compound (1-10 µM) or Vehicle (DMSO) to the tubulin solution on ice. Include Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.

  • Initiation: Transfer to a 37°C plate reader. Add GTP (1 mM) to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 420nm) every minute for 60 minutes.

  • Analysis: A reduction in Vmax and final fluorescence compared to control indicates inhibition of polymerization.

Case Studies & Lead Compounds

CompoundTargetClinical/Preclinical StatusKey Structural Feature
OSI-930 VEGFR-2 / c-KitPhase I (Discontinued)Thiophene-2-carboxamide with a urea linker. The urea fits the DFG-out pocket.
JCI-20679 Complex IPreclinical (Glioblastoma)Thiophene-3-carboxamide with a long alkyl tail. Tail length determines mitochondrial penetration.
CA-4 Analogs TubulinResearch Tools2-amino-thiophene-3-carboxamides fused with trimethoxyphenyl rings (mimicking the A-ring of CA-4).

References

  • Ohta, K., et al. (2021).[7][8] "Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines."[7][8] Chemical and Pharmaceutical Bulletin. Link

  • Romagnoli, R., et al. (2018).[9] "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Al-Wahaibi, L.H., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry. Link

  • Bora, R.O., et al. (2019). "Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies." Russian Journal of General Chemistry. Link[6]

  • Disch, J.S., et al. (2013). "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry. Link

Sources

Spectroscopic Elucidation of N-methyl-N-phenylthiophene-3-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, thiophene-3-carboxamides serve as privileged pharmacophores, frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. The functionalization of this scaffold with an


-methyl-

-phenyl moiety introduces complex stereoelectronic properties that profoundly impact its three-dimensional conformation and, consequently, its spectroscopic signature.

As a Senior Application Scientist, I approach the characterization of


-methyl-

-phenylthiophene-3-carboxamide
not merely as a checklist of analytical outputs, but as a holistic structural puzzle. This whitepaper details the multi-modal spectroscopic workflow required to unambiguously characterize this molecule, explaining the fundamental causality behind its unique nuclear magnetic resonance (NMR), vibrational, and mass spectrometric behaviors.

The Conformational Conundrum: Atropisomerism in Tertiary Amides

Before analyzing the data, one must understand the molecule's physical reality. Unlike secondary amides, which predominantly adopt a planar trans conformation to minimize steric clash, tertiary


-methyl-

-arylamides exhibit a unique conformational landscape. The steric bulk of the

-methyl group forces the

-phenyl ring to rotate out of the amide plane, often resting nearly perpendicular to it[2].

Furthermore, the delocalization of the nitrogen lone pair into the carbonyl


 orbital creates partial double-bond character along the 

bond. This results in a high rotational energy barrier (typically 12–16 kcal/mol), leading to the presence of distinct cis and trans rotamers that are observable on the NMR timescale at room temperature[3][4]. Recognizing this phenomenon is critical; without it, the splitting of the

-methyl and aromatic signals in the

H NMR spectrum might be erroneously attributed to chemical impurities rather than inherent molecular dynamics.

Multi-Modal Analytical Workflow

To ensure absolute structural confidence, we employ an orthogonal analytical strategy. The workflow below outlines the integration of these self-validating techniques.

Workflow A Sample Preparation (N-methyl-N-phenylthiophene-3-carboxamide) B NMR Spectroscopy (1H, 13C, VT-NMR) Rotamer Resolution A->B C FTIR Spectroscopy (ATR Method) Functional Group ID A->C D HRMS (ESI-TOF) Accurate Mass & Fragmentation A->D E Data Integration & Structural Elucidation B->E C->E D->E

Fig 1. Orthogonal spectroscopic workflow for the characterization of tertiary thiophene amides.

Nuclear Magnetic Resonance (NMR) Profiling

H NMR: Spin Systems and Rotameric Splitting

The


H NMR spectrum of this compound is defined by two distinct regions: the heteroaromatic/aromatic protons and the aliphatic 

-methyl protons.
  • The Thiophene System: The thiophene-3-yl group presents a classic AMX spin system. The proton at position 2 (H-2) is highly deshielded due to its proximity to both the sulfur heteroatom and the electron-withdrawing carbonyl group, typically appearing as a doublet with a small meta-coupling constant (

    
     Hz) around 7.8–8.0 ppm. H-4 and H-5 exhibit a larger ortho-coupling (
    
    
    
    Hz)[1][5].
  • Rotameric Duplication: Due to the restricted

    
     bond rotation discussed earlier, the 
    
    
    
    -methyl group appears as two distinct singlets (e.g.,
    
    
    3.35 and 3.48 ppm) representing the cis and trans rotamers. The integration ratio of these peaks directly reflects the thermodynamic equilibrium of the rotameric populations.
C NMR: Carbonyl and Aromatic Resonances

The


C NMR spectrum corroborates the proton data. The carbonyl carbon is the most deshielded, appearing near 163.0 ppm. The restricted rotation also duplicates the 

-methyl carbon signal, yielding two peaks in the 35–39 ppm aliphatic region.
Table 1: Synthesized H and C NMR Chemical Shift Assignments
Position

H Chemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)

C Chemical Shift (

, ppm)
C=O (Amide) --163.5
Thiophene C-2 / H-2 7.95d,

132.4
Thiophene C-4 / H-4 7.25dd,

125.8
Thiophene C-5 / H-5 7.38d,

127.2
Thiophene C-3 (Quat) --136.1
Phenyl (Ar-H) 7.10 – 7.45m (overlapping)126.0 – 143.5
N-CH

(Rotamer A)
3.48s (integration ~0.6)38.2
N-CH

(Rotamer B)
3.35s (integration ~0.4)35.7

(Note: Exact shifts vary slightly depending on the deuterated solvent used, typically CDCl


 or DMSO-

.)

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy provides rapid, definitive proof of the tertiary amide functionality. In primary and secondary amides, the N-H stretching vibrations dominate the 3200–3500 cm


 region[3][6]. The complete absence of bands in this region is the primary diagnostic feature confirming the tertiary nature of 

-methyl-

-phenylthiophene-3-carboxamide.

Furthermore, the Amide I band (C=O stretch) is highly sensitive to the electronic environment. While typical tertiary dialkyl amides absorb around 1640 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, the cross-conjugation introduced by the 

-phenyl ring competes for the nitrogen's lone pair[7]. This slightly reduces the delocalization into the carbonyl group, strengthening the C=O double bond and pushing the absorption frequency marginally higher (~1645–1655 cm

).
Table 2: Key FTIR Vibrational Modes
Wavenumber (cm

)
IntensityVibrational AssignmentStructural Significance
3200 – 3500 AbsentN-H StretchConfirms tertiary amide (no N-H bond).
3050 – 3100 WeakC-H Stretch (

)
Aromatic (thiophene and phenyl) C-H bonds.
1645 – 1655 StrongC=O Stretch (Amide I)Carbonyl group experiencing cross-conjugation.
1590, 1495 MediumC=C Aromatic StretchPhenyl and thiophene ring skeletal vibrations.

High-Resolution Mass Spectrometry (HRMS-ESI)

Electrospray Ionization (ESI) in positive ion mode is the optimal ionization technique, as the basicity of the amide oxygen readily accepts a proton. The exact mass for the protonated molecular ion


 of C

H

NOS is calculated at

218.0632
.

Collision-Induced Dissociation (CID) during MS/MS yields highly predictable fragmentation driven by the stability of the resulting cations. The weakest bond in the gas phase for this system is the


 amide bond. Cleavage here predominantly yields the highly stable thiophene-3-acylium ion (

111.01)
, with the neutral loss of

-methylaniline. A secondary pathway involves the retention of the charge on the nitrogen fragment, yielding the

-methylaniline cation (

108.08).

MS_Pathway M [M+H]+ m/z 218.06 Protonated Molecular Ion F1 Thiophene-3-acylium ion m/z 111.01 M->F1 Amide Cleavage (-C7H9N) F2 N-methylaniline cation m/z 108.08 M->F2 Amide Cleavage (-C5H3OS) F3 Thiophene cation m/z 83.00 F1->F3 Loss of CO (-28 Da)

Fig 2. Primary HRMS-ESI collision-induced fragmentation pathways.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent artifactual misinterpretation.

Protocol A: Variable Temperature (VT) NMR Acquisition

Objective: Unambiguously differentiate rotameric splitting from chemical impurities.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference calibrant.
    
  • Room Temperature Acquisition: Acquire standard 1D

    
    H (400 or 500 MHz) and 
    
    
    
    C NMR spectra at 298 K. Note the duplicated
    
    
    -methyl singlets.
  • VT Validation: Increment the probe temperature in 10 K steps up to 373 K.

  • Causality Check: As thermal energy exceeds the

    
     rotational barrier, the exchange rate between cis and trans rotamers will surpass the NMR timescale. The two 
    
    
    
    -methyl singlets will broaden and eventually coalesce into a single sharp peak, proving the peaks are rotamers and not impurities[4].
Protocol B: FTIR-ATR Validation

Objective: Confirm functional groups without matrix interference.

  • System Suitability: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (ambient air) to subtract atmospheric H

    
    O and CO
    
    
    
    .
  • Sample Acquisition: Place 1-2 mg of the neat solid onto the crystal. Apply standardized pressure using the ATR anvil.

  • Validation: Scan from 4000 to 400 cm

    
     (32 scans, 4 cm
    
    
    
    resolution). Verify the baseline is flat at 3800 cm
    
    
    to ensure no moisture contamination is masking the critical 3200–3500 cm
    
    
    N-H blank region.
Protocol C: HRMS-ESI Workflow

Objective: Determine exact mass with < 5 ppm error.

  • Calibration: Infuse a standard calibrant (e.g., sodium formate clusters) to tune the Time-of-Flight (TOF) analyzer, ensuring mass accuracy across the 50–1000

    
     range.
    
  • Sample Injection: Dilute the sample to 1

    
    g/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid (to promote ionization).
    
  • Acquisition: Run in ESI+ mode. Isolate the

    
     218.06 precursor ion and apply a collision energy ramp (15–35 eV) to generate the 
    
    
    
    111.01 and 108.08 product ions, validating the structural connectivity.

References

  • Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. Available at:[Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at:[Link]

  • The Design, Synthesis, and Inhibition of Clostridioides difficile Spore Germination by Acyclic and Bicyclic Tertiary Amide Analogs of Cholate - PMC (National Institutes of Health). Available at:[Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at:[Link]

  • Unusually Low Barrier to Carbamate C-N Rotation - University of Notre Dame. Available at:[Link]

Sources

potential therapeutic targets of N-methyl-N-phenylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Targeting of the N-Methyl-N-Phenylthiophene-3-Carboxamide Scaffold

Executive Summary

In modern structure-based drug design (SBDD), identifying a versatile, easily functionalized pharmacophore is the cornerstone of lead generation. While the bare molecule This compound (CAS: 85149-51-5) serves primarily as a synthetic building block, its structural topology represents a "privileged scaffold" in medicinal chemistry. By acting as a highly tunable hinge-binding motif, derivatives of this core have recently emerged as potent therapeutic agents across oncology and infectious diseases.

This whitepaper dissects the mechanistic causality behind this scaffold's efficacy, exploring its role in targeting Tropomyosin Receptor Kinases (TRK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Viral RNA-dependent RNA Polymerase (RdRP). Furthermore, we establish self-validating experimental workflows to rigorously quantify target engagement and functional inhibition.

Structural Rationale: The Physics of the Pharmacophore

To understand why this scaffold is effective, we must analyze the causality of its molecular geometry:

  • The Thiophene-3-Carboxamide Core: The thiophene ring acts as a bioisostere for phenyl rings but offers altered electron density and a smaller van der Waals radius, improving aqueous solubility. The 3-carboxamide group is a canonical hydrogen bond donor/acceptor pair, perfectly suited for anchoring to the hinge region of kinase ATP-binding pockets.

  • The N-Methyl-N-Phenyl Constraint: The addition of the N-methyl group is not merely a lipophilic enhancement; it is a conformational lock. The steric bulk of the methyl group forces the N-phenyl ring out of planarity with the amide bond. This orthogonal projection allows the phenyl moiety to deeply penetrate narrow hydrophobic back-pockets (such as those exposed in the DFG-out conformation of kinases) with a minimal entropic penalty upon binding.

Target 1: Tropomyosin Receptor Kinases (TRKA/B/C)

Context & Mechanism: Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are critical regulators of cell survival. Dysregulation via NTRK gene fusions drives various malignancies. While first-generation inhibitors like Entrectinib are clinically approved, they are highly susceptible to acquired solvent-front (e.g., TRKA G595R) and gatekeeper (e.g., F589L) mutations.

Recent SBDD efforts have utilized the phenyl thiophene-3-carboxamide scaffold to develop next-generation inhibitors, such as DZX19. By exploiting the conformational flexibility of the thiophene core, these derivatives avoid steric clashes with the mutated bulky arginine residues (Arg-595) that render first-generation drugs ineffective, thereby inducing G1 cell cycle arrest and apoptosis in TPM3-NTRK1 fusion-positive models .

TRK_Pathway NTRK NTRK Gene Fusion (Ligand-Independent) TRK TRK Kinase Activation NTRK->TRK PI3K PI3K / AKT Survival TRK->PI3K RAS RAS / MAPK Proliferation TRK->RAS PLC PLCγ1 Differentiation TRK->PLC Inhibitor Thiophene-3-Carboxamide (e.g., DZX19) Inhibitor->TRK Overcomes Mutations Mutations Resistance Mutations (G595R, G667C) Mutations->TRK Steric Clash with 1st Gen

Fig 1: TRK signaling pathway and targeted mutational blockade by thiophene-3-carboxamides.

Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Context & Mechanism: VEGFR-2 is the primary transducer of VEGF-mediated angiogenic signals. Blocking this receptor starves solid tumors of their blood supply. Thiophene-3-carboxamide derivatives (e.g., PAN-90806 analogs like compound 14d) have been identified as potent VEGFR-2 inhibitors.

Molecular dynamics simulations reveal that the carboxamide stably binds the active site of VEGFR-2, while the functionalized N-phenyl region interacts with the hydrophobic domains. This binding dose-dependently reduces the levels of phosphorylated ERK and MEK, ultimately inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) tube formation and migration .

Target 3: Viral RNA-Dependent RNA Polymerase (RdRP)

Context & Mechanism: Beyond oncology, the scaffold demonstrates broad-spectrum antiviral potential. The influenza viral RdRP complex is an optimal target for protein-protein interaction (PPI) disruption. Thiophene-3-carboxamide derivatives act as molecular wedges, disrupting the assembly of the PA and PB1 subunits of the viral polymerase. Scaffold-hopping approaches utilizing this core have yielded polyamido derivatives that highlight a new chemical space for non-toxic RdRP inhibitors .

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of thiophene-3-carboxamide derivatives across their primary therapeutic targets:

Therapeutic TargetDisease IndicationLead Derivative ClassRepresentative IC₅₀Key Mechanism of Action
TRKA/B/C Solid Tumors (NTRK Fusions)Phenyl thiophene-3-carboxamide (e.g., DZX19)Sub-nanomolarATP-competitive hinge binding; overcomes G595R/G667C mutations.
VEGFR-2 Tumor AngiogenesisPAN-90806 analogs (e.g., Compound 14d)191.1 nMKinase domain inhibition; blocks HUVEC tube formation & migration.
Viral RdRP Influenza A/BPolyamido-thiophene derivativesLow micromolarDisruption of PA-PB1 protein-protein interactions.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that biochemical assays alone are insufficient; they lack physiological ATP competition and membrane dynamics. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in your lead optimization pipeline.

Protocol A: Cellular Thermal Shift Assay (CETSA) for VEGFR-2 Target Engagement

Causality: CETSA proves that your compound physically binds the target inside a living cell. Ligand binding thermodynamically stabilizes the folded protein, shifting its aggregation temperature. If the compound does not penetrate the cell membrane, no thermal shift will occur, preventing false positives.

  • Cell Preparation: Culture A549 or HUVEC cells to 80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Ligand Incubation: Divide the cell suspension into two aliquots. Treat one with the thiophene-3-carboxamide derivative (e.g., 10 μM) and the other with DMSO (vehicle control). Incubate at 37°C for 1 hour to allow intracellular equilibration.

  • Thermal Gradient: Aliquot the suspensions into PCR tubes (50 μL each). Heat the tubes across a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Isolation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Carefully extract the supernatant (containing the soluble, stabilized VEGFR-2). Analyze via Western Blot using an anti-VEGFR-2 primary antibody. Construct a melt curve to determine the ΔTₘ (thermal shift).

CETSA_Workflow Cells Live Cells + Inhibitor Heat Thermal Gradient (40-70°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot (Soluble Fraction) Lysis->WB Analysis Target Engagement Validation WB->Analysis

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Protocol B: ADP-Glo Kinase Assay for TRK Mutant Profiling

Causality: To validate resistance-breaking properties against TRKA G595R, we must measure catalytic output. The ADP-Glo assay is chosen over radiometric methods because it directly and safely quantifies ADP production (the universal byproduct of kinase activity) via a luminescent luciferase cascade, providing a high signal-to-background ratio.

  • Enzyme Reaction: In a 384-well plate, combine 1 ng of recombinant TRKA (WT or G595R mutant), 0.2 μg Poly(Glu,Tyr) peptide substrate, and varying concentrations of the inhibitor in kinase buffer.

  • ATP Initiation: Initiate the reaction by adding ultra-pure ATP (at the established Kₘ for the specific mutant). Incubate for 60 minutes at room temperature.

  • ADP-Glo Reagent: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a microplate reader. Plot the dose-response curve to calculate the IC₅₀, validating the compound's efficacy against the mutant isoform.

References

  • Title: Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects Source: Journal of Medicinal Chemistry (ACS Publications), 2026. URL: [Link]

  • Title: Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties Source: Bioorganic Chemistry, Volume 147, 2024. URL: [Link]

  • Title: Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds Source: Journal of Medicinal Chemistry (ACS Publications), 2014. URL: [Link]

N-methyl-N-phenylthiophene-3-carboxamide analogues and their synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Therapeutic Potential of N-Methyl-N-Phenylthiophene-3-Carboxamide Analogues: Synthesis, Kinase Inhibition, and Drug Development

The Privileged Thiophene-3-Carboxamide Scaffold

In contemporary medicinal chemistry, the thiophene-3-carboxamide motif has emerged as a highly versatile and privileged scaffold, frequently serving as an ATP-competitive inhibitor or allosteric modulator across a spectrum of kinase targets[1][2][3]. The specific substitution pattern of N-methyl-N-phenyl on the carboxamide nitrogen introduces a critical steric and electronic constraint that dictates the molecule's pharmacological trajectory.

The Causality of Structural Choices:

  • The Thiophene Core: The substitution of a benzene ring with a thiophene heterocycle is not merely an isosteric replacement. The sulfur atom alters the electronic distribution and molecular geometry of the core due to its electronegativity and lone pairs[4]. This enhances the molecule's ability to form critical interactions within the highly conserved hinge regions of kinases. Furthermore, the electron delocalization of sulfur within the π-system allows thiophene to act as a reactive pharmacophore with diverse biological effects[4].

  • The N-Methyl-N-Phenyl Tertiary Amide: Unlike primary or secondary amides, the tertiary amide formed by the N-methyl-N-phenyl group lacks a hydrogen-bond donor. This forces the molecule into a distinct conformational space, preventing off-target hydrogen bonding and driving lipophilic interactions within deep hydrophobic pockets, such as the DFG-out conformation of inactive kinases[5]. The bulky nature of the N-methyl-N-phenyl group also restricts the rotational freedom of the amide bond, locking the pharmacophore into a bioactive conformation.

Mechanisms of Action: Precision Kinase Targeting

Thiophene-3-carboxamide analogues exhibit profound target specificity depending on their peripheral functionalization.

  • Tropomyosin Receptor Kinases (TRKs): TRK fusions (NTRK1/2/3) are critical oncogenic drivers. While first-generation inhibitors like Entrectinib face clinical resistance due to kinase domain mutations (e.g., G595R, F589L), novel phenyl thiophene-3-carboxamide derivatives (such as DZX19) have been engineered via scaffold-hopping to overcome this[1]. The thiophene core maintains essential hydrogen bonds with hinge residues Met-592 and Glu-590, while the precisely tuned lipophilic moieties navigate the sterically restricted, mutated ATP-binding pockets, inducing G1 arrest and apoptosis[6].

  • Epidermal Growth Factor Receptor (EGFR): Symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives have demonstrated potent antiproliferative effects. By hybridizing complementary pharmacophores, these analogues act as robust EGFR kinase inhibitors, disrupting downstream proliferative signaling in cancer cell lines[2].

  • c-Jun N-Terminal Kinase (JNK): Certain thiophene-3-carboxamides act as dual-action modulators. They function not only as ATP mimetics but also target the JIP (JNK-interacting protein) docking site, offering a novel allosteric approach to treating insulin resistance and neurodegenerative disorders[3].

TRK_Pathway Ligand NGF / BDNF Ligands TRK TRK Receptor (Kinase Domain) Ligand->TRK PI3K PI3K / AKT Pathway (Cell Survival) TRK->PI3K RAS RAS / ERK Pathway (Proliferation) TRK->RAS Apoptosis Apoptosis / G1 Arrest TRK->Apoptosis Downstream Inhibition Inhibitor Thiophene-3-Carboxamide Analogue (e.g., DZX19) Inhibitor->TRK ATP-Mimetic Binding

Mechanism of Action: TRK Pathway Inhibition by Thiophene-3-Carboxamides.

Self-Validating Synthetic Workflows

The synthesis of this compound analogues requires overcoming the poor nucleophilicity and severe steric hindrance of N-methylaniline. Standard peptide coupling reagents (such as EDC/HOBt) frequently fail or yield negligible results[7]. The following self-validating protocol ensures high-yield synthesis through optimized reagent selection.

Phase I: Construction of the Thiophene Core (Gewald Reaction)

Rationale: The Gewald multicomponent reaction is the most efficient, atom-economical route to heavily substituted 2-aminothiophene-3-carboxylates[8].

  • Reaction: Combine a ketone (e.g., 2-butanone, 1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.2 eq) in absolute ethanol.

  • Catalysis: Add morpholine or diethylamine (1.0 eq) dropwise at 0°C. The secondary amine catalyzes the initial Knoevenagel condensation and subsequent cyclization.

  • Execution: Heat the mixture to 40–50°C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The desired 2-aminothiophene-3-carboxylate will exhibit strong blue fluorescence under 254 nm UV light.

Phase II: Saponification

Rationale: The ester must be hydrolyzed to a free carboxylic acid to enable amide coupling.

  • Reaction: Dissolve the thiophene ester in a THF/MeOH/H2O (2:1:1) solvent system.

  • Execution: Add LiOH·H2O (3.0 eq) and stir at room temperature for 4–6 hours.

  • Validation Checkpoint: Evaporate the organic solvents and acidify the aqueous layer with 1M HCl to pH 3. The quantitative precipitation of the thiophene-3-carboxylic acid serves as a visual and gravimetric validation of success.

Phase III: Sterically Hindered Amide Coupling

Rationale: N-methylaniline is electronically deactivated and sterically hindered. To force the coupling, HATU (which forms a highly reactive HOAt ester intermediate) must be utilized at elevated temperatures to extend the lifetime of the activated ester and overcome the activation energy barrier[7]. Alternatively, acid chlorides generated via oxalyl chloride can be used[9].

  • Activation: To a solution of the thiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Coupling: Add N-methylaniline (1.5 eq). Heat the reaction to 65–80°C for 24–48 hours under an inert N2 atmosphere[7].

  • Validation Checkpoint: LC-MS analysis is mandatory here. Confirm the complete disappearance of the carboxylic acid mass and the emergence of the [M+H]+ peak corresponding to the tertiary N-methyl-N-phenyl amide.

Synthesis Start Ketone + Cyanoacetate + Elemental Sulfur Gewald Gewald Reaction (Morpholine, EtOH) Start->Gewald Thiophene 2-Amino-thiophene-3- carboxylate Gewald->Thiophene Hydrolysis Saponification (LiOH / H2O) Thiophene->Hydrolysis Acid Thiophene-3- carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, N-methylaniline) Acid->Coupling Product N-methyl-N-phenylthiophene- 3-carboxamide Coupling->Product

Step-by-step synthetic workflow for N-methyl-N-phenylthiophene-3-carboxamides.

Structure-Activity Relationship (SAR) & Biological Data

The functionalization of the thiophene-3-carboxamide core yields drastically different target affinities. The table below summarizes the quantitative data of key analogues across prominent kinase targets, demonstrating the scaffold's broad therapeutic utility.

Compound / AnaloguePrimary TargetIC50 ValueMechanism / NotesSource
DZX19 (C02) TRKA (Wild-Type)1.3 nM (0.0013 μM)Overcomes G595R and F589L resistance mutations; induces G1 arrest.[1][6]
Compound 16e EGFR Kinase94.4 nM (0.094 μM)Symmetrical trisubstituted selenide derivative; strong antiproliferative action.[2]
Compound 1 JNK126.0 μMActs as an ATP mimetic and displaces pepJIP1 in DELFIA assays.[3]
TPCA-1 IKK-2Selective (nM range)Selective inhibitor of human IκB kinase 2 (IKK-2); blocks inflammatory pathways.[10]
MB-D2 Caspase-3/7 (A375)~50.0 μM (Viability)Induces mitochondrial depolarization and ROS reduction in cancer cells.[11][12]

References

Sources

Methodological & Application

Introduction: The Thiophene Carboxamide Scaffold as a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Biological Evaluation of N-methyl-N-phenylthiophene-3-carboxamide and its Analogs

The thiophene ring is a prominent heterocyclic scaffold in medicinal chemistry, prized for its ability to engage in various biological interactions. When functionalized into a thiophene carboxamide, this core structure gives rise to a class of compounds with a remarkably diverse pharmacological profile. Derivatives have been explored as potent inhibitors of enzymes crucial in cancer, such as VEGFR-2 and EGFR kinase, and in neurodegenerative diseases, like acetylcholinesterase (AChE)[1][2][3]. Furthermore, this scaffold has been the basis for developing agents with antiproliferative, anti-inflammatory, and antimicrobial properties[4].

Given the broad therapeutic potential of this chemical class, a systematic in vitro evaluation is paramount to elucidating the specific biological activities of any new analog, such as this compound (hereafter referred to as "TPC-X"). This guide, designed for researchers in drug discovery and chemical biology, provides a strategic framework and detailed protocols for characterizing the potential anticancer and neuroprotective activities of TPC-X. The methodologies are grounded in established assays reported for functionally similar thiophene carboxamide derivatives.

Part 1: Profiling Antiproliferative and Pro-Apoptotic Activity in Cancer Cells

The investigation of thiophene carboxamide derivatives as anticancer agents is well-documented, with studies reporting cytotoxic effects against melanoma, colorectal, breast, and liver cancer cell lines[4][5][6]. The following protocols outline a hierarchical workflow, starting with a broad assessment of cytotoxicity and progressing to more specific assays to determine the underlying mechanism of action, such as the induction of apoptosis.

Workflow for Anticancer Activity Screening

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Compound TPC-X B Multi-panel Cancer Cell Lines (e.g., A375, HT-29, MCF-7) A->B C Cell Viability Assay (MTS) B->C D Calculate IC50 Values C->D E Apoptosis Induction? (Caspase-3/7 Assay) D->E F Mitochondrial Disruption? (JC-1 Assay) E->F G Oxidative Stress? (ROS/DCFDA Assay) E->G H Identify Lead Candidate & Target Pathway F->H G->H

Caption: Hierarchical workflow for in vitro anticancer evaluation of TPC-X.

Protocol 1.1: Cell Viability Assessment via MTS Assay

This initial assay quantitatively assesses the effect of TPC-X on the metabolic activity of cancer cells, which is a reliable indicator of cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, allowing for spectrophotometric quantification.

Principle: Living cells reduce the MTS reagent to a formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A375 melanoma, HT-29 colorectal adenocarcinoma, MCF-7 breast adenocarcinoma).

  • Complete growth medium (specific to each cell line).

  • TPC-X, dissolved in DMSO to create a 10 mM stock solution.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • 96-well clear-bottom cell culture plates.

  • Multichannel pipette and spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TPC-X in growth medium from the 10 mM DMSO stock. Typical final concentrations for screening range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TPC-X. Include "vehicle control" wells with the highest concentration of DMSO used (e.g., 0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of "medium-only" blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
TPC-XA375 (Melanoma)Experimental Value
TPC-XHT-29 (Colorectal)Experimental Value
TPC-XMCF-7 (Breast)Experimental Value
Doxorubicin (Control)A375 (Melanoma)Experimental Value
Protocol 1.2: Apoptosis Assessment via Caspase-3/7 Activation

If TPC-X reduces cell viability, the next step is to determine if cell death occurs via apoptosis. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a fluorogenic substrate that, when cleaved by active caspases, releases a green fluorescent dye that binds to DNA, highlighting apoptotic cells. This method has been successfully used to characterize other thiophene carboxamides[4][7].

Principle: A non-fluorescent substrate enters cells and is cleaved by active caspase-3 or -7, releasing a DNA-binding dye that brightly stains the nuclei of apoptotic cells.

A Apoptotic Stimulus (e.g., TPC-X Treatment) B Initiator Caspases (Caspase-8, Caspase-9) A->B C Executioner Caspases (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D E Apoptosis (Cell Shrinkage, DNA Fragmentation) D->E

Caption: Simplified executioner caspase signaling pathway in apoptosis.

Materials:

  • Cells treated with TPC-X at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Fluorogenic caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

  • Hoechst 33342 for counterstaining all nuclei (optional).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed and treat cells in a 96-well plate (for microscopy) or 6-well plate (for flow cytometry) as described in Protocol 1.1. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Reagent Addition: Add the caspase-3/7 reagent directly to the cell culture medium to the final working concentration recommended by the manufacturer. If using, add Hoechst 33342 as well.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging/Analysis:

    • Microscopy: Image the cells directly using a fluorescence microscope with standard FITC (for caspase activity) and DAPI (for Hoechst) filter sets. Apoptotic cells will show bright green nuclei.

    • Flow Cytometry: Harvest cells, wash with PBS, and analyze on a flow cytometer, detecting the signal in the green fluorescence channel (e.g., FL1).

Part 2: Characterizing Acetylcholinesterase (AChE) Inhibition

Several thiophene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease[1][2]. Ellman's method is the gold-standard colorimetric assay for measuring AChE activity and is perfectly suited for screening inhibitors like TPC-X.

Protocol 2.1: In Vitro AChE Inhibition Assay (Ellman's Method)

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. An inhibitor will slow this reaction, resulting in a lower absorbance reading.[1][2].

cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection A Acetylthiocholine (Substrate) C Thiocholine A->C Hydrolysis B AChE (Enzyme) B->C E 5-Thio-2-Nitrobenzoate (Yellow, Abs @ 412 nm) C->E D DTNB (Colorless) D->E Reaction Inhibitor TPC-X (Inhibitor) Inhibitor->B Blocks

Caption: Mechanism of AChE activity measurement using Ellman's method.

Materials:

  • AChE from electric eel (Electrophorus electricus).

  • Acetylthiocholine iodide (ATCh).

  • DTNB (Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • TPC-X and a reference inhibitor (e.g., Donepezil).

  • 96-well plate and microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE (e.g., 0.5 U/mL), DTNB (e.g., 3 mM), and ATCh (e.g., 5 mM) in the phosphate buffer.

    • Prepare serial dilutions of TPC-X and the reference inhibitor in the buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the TPC-X or reference inhibitor dilution to the appropriate wells.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE solution.

    • For the 100% activity control, add 25 µL of buffer instead of an inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of the ATCh substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V = ΔAbs/min) for each concentration.

    • Calculate the percent inhibition: [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percent inhibition against the log of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (µM)
TPC-XAcetylcholinesterase (AChE)Experimental Value
Donepezil (Control)Acetylcholinesterase (AChE)Experimental Value

Conclusion

This application guide provides a robust and logical framework for the initial in vitro characterization of this compound (TPC-X). The protocols for assessing anticancer activity and acetylcholinesterase inhibition are based on well-established methods that have been previously applied to this class of compounds. By following this hierarchical approach—from broad phenotypic screening to more targeted, mechanistic assays—researchers can efficiently identify and validate the primary biological activities of novel thiophene carboxamide derivatives, paving the way for further preclinical development.

References

  • Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217–7231. [Link][1][2][8]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link][8]

  • PubMed. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-31. [Link][2]

  • ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. [Link][9]

  • Scilit. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. [Link][4]

  • National Center for Biotechnology Information. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link][7]

  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. [Link][5]

  • National Center for Biotechnology Information. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. [Link][3]

  • PubMed. (2015). Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain. Bioorganic & Medicinal Chemistry Letters, 25(7), 1541-1546. [Link][10]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link][11]

  • National Center for Biotechnology Information. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link][6]

Sources

Purification of N-Methyl-N-Phenylthiophene-3-Carboxamide: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and purification of N-methyl-N-phenylthiophene-3-carboxamide , a tertiary amide scaffold common in fragment-based drug discovery and agrochemical synthesis. Unlike simple secondary amides, this molecule lacks a hydrogen bond donor, altering its interaction with stationary phases.

The Challenge: The synthesis of this compound (typically via acid chloride or coupling reagents) often yields a crude mixture containing unreacted N-methylaniline (basic, prone to streaking), thiophene-3-carboxylic acid (acidic), and coupling byproducts. Direct chromatography without specific pre-treatment often leads to co-elution and rapid column fouling.

The Solution: This protocol implements a "Chemically Orthogonal Workup" prior to chromatography, ensuring that the column is used only for polishing rather than bulk separation. We utilize a Silica Gel 60 stationary phase with a Hexane/Ethyl Acetate gradient.

Physicochemical Profile & Separation Logic

PropertyDescriptionChromatographic Implication
Structure Tertiary Amide (Thiophene core)Moderately polar; accepts H-bonds but does not donate.[1]
Physical State Viscous Oil or Low-Melting SolidMay require dry-loading on silica for optimal band resolution.
Key Impurity A N-MethylanilineBasic/Nucleophilic. Will streak on silica unless removed via acid wash.
Key Impurity B Thiophene-3-carboxylic acidAcidic. Strongly retained on silica; can bleed slowly into product fractions.
Detection UV Active (

nm)
Strong absorption due to conjugated thiophene-amide-phenyl system.

Pre-Purification: The Orthogonal Workup (Critical Step)

Do not skip this step. 90% of purification failures for this scaffold occur because researchers attempt to separate the amine and acid starting materials on the column.

Objective: Remove ionizable impurities using pH manipulation, leaving only the neutral amide and non-ionizable byproducts for the column.

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions during extraction.

  • Acid Wash (Removes N-methylaniline):

    • Wash the organic phase 2x with 1M HCl .

    • Mechanism:[2][3] Protonates the amine (

      
      ), forcing it into the aqueous layer.
      
  • Base Wash (Removes Thiophene-3-carboxylic acid):

    • Wash the organic phase 2x with Saturated NaHCO

      
        (or 1M NaOH if the acid is stubborn).
      
    • Mechanism:[2][3] Deprotonates the carboxylic acid (

      
      ), forcing it into the aqueous layer.
      
  • Drying: Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    

Method Development: Thin Layer Chromatography (TLC)[4][5][6][7][8]

Before running the column, determine the optimal solvent system.

  • Stationary Phase: Silica Gel 60 F

    
     aluminum-backed plates.
    
  • Visualization: UV Lamp (254 nm).[4] The thiophene and phenyl rings will appear as dark spots against the green fluorescent background.

Solvent Screening Strategy: Test the following ratios of Hexane : Ethyl Acetate :

  • 9:1 (Too non-polar? Product likely at baseline)

  • 4:1 (Target range: Product Rf

    
     0.2 - 0.3)
    
  • 1:1 (Too polar? Product likely at solvent front)

Acceptance Criteria: The target amide should have an Rf value between 0.25 and 0.35 .

  • If Rf > 0.5: The solvent is too strong; reduce EtOAc.

  • If Rf < 0.15: The solvent is too weak; increase EtOAc.

Flash Chromatography Protocol[4][9]

Equipment & Reagents[4][6][9][10][11][12][13][14]
  • Column: Flash cartridge (e.g., 12g or 24g for <500mg scale) or glass column packed with Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Loading: Dry loading (adsorbed onto Celite or Silica) is recommended to prevent band broadening.

Step-by-Step Procedure
  • Column Equilibration:

    • Flush the column with 3 column volumes (CV) of 100% Hexane (or the starting gradient % if using automated flash).

    • Ensure the silica bed is air-free.

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of DCM, add silica gel (ratio 1:2 sample:silica), and evaporate to a free-flowing powder.

    • Load the powder onto the top of the column (or into the solid load cartridge).

  • Elution Gradient (Automated System):

    • 0–2 CV: Hold at 5% EtOAc (Isocratic). Elutes very non-polar impurities.

    • 2–10 CV: Linear Gradient from 5%

      
       40% EtOAc. The product usually elutes between 15–25% EtOAc.
      
    • 10–13 CV: Ramp to 100% EtOAc. Flushes highly polar byproducts.

  • Fraction Collection:

    • Collect fractions based on UV threshold (absorbance at 254 nm).

    • If performing manual chromatography, collect fractions approx. 1/10th of the column volume.

  • Analysis:

    • Spot collected fractions on a TLC plate.

    • Pool fractions containing the single spot corresponding to the amide.

    • Evaporate solvent to yield the pure product.

Visualization of Workflow

PurificationWorkflow cluster_waste Waste Streams Start Crude Reaction Mixture (Amide + Amine + Acid) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1M HCl (Removes N-methylaniline) Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Thiophene acid) AcidWash->BaseWash AqueousAcid Aqueous Acid Layer (Contains Amine Salt) AcidWash->AqueousAcid Extract Dry Dry (MgSO4) & Concentrate BaseWash->Dry AqueousBase Aqueous Base Layer (Contains Carboxylate) BaseWash->AqueousBase Extract TLC TLC Screening Target Rf 0.3 in Hex/EtOAc Dry->TLC Column Flash Chromatography Gradient: 5-40% EtOAc TLC->Column Analysis NMR / LC-MS Validation Column->Analysis

Figure 1: Strategic workflow for the isolation of this compound, emphasizing the removal of ionizable impurities prior to chromatography.

Troubleshooting & Optimization

ObservationDiagnosisRemedial Action
Streaking / Tailing Residual amine or acid interacting with silanols.Add 1% Triethylamine (TEA) to the mobile phase if the amine persists. However, proper acid wash usually negates this need.
Co-elution Gradient too steep.Use a shallower gradient (e.g., 10%

30% over 20 CV) or switch to DCM:MeOH (98:2) if selectivity is poor in Hex:EtOAc.
Product not visible on TLC Concentration too low.The amide is UV active. If invisible, check the lamp or stain with Iodine or KMnO

(oxidizes the thiophene/alkyls).

References

  • BenchChem. (n.d.). Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • MDPI. (2020). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13305450, N,N-Dimethylthiophene-3-carboxamide. Retrieved from

  • Biotage. (2023).[5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Edelmann, F. T. (2020).[6] What is the best technique for amide purification? ResearchGate.[7] Retrieved from

Sources

Preclinical Efficacy Profiling of N-Methyl-N-Phenylthiophene-3-Carboxamide (NMPT-3C) Derivatives as Tropomyosin Receptor Kinase (TRK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals

Executive Summary & Scientific Rationale

The discovery of neurotrophic tyrosine receptor kinase (NTRK) gene fusions across diverse adult and pediatric solid tumors has validated Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) as highly actionable oncogenic targets. While first-generation TRK inhibitors like[1] and entrectinib have demonstrated profound initial clinical efficacy, durable responses are frequently limited by acquired resistance. The most common mechanism of resistance involves point mutations within the TRK kinase domain, particularly the solvent-front mutation (e.g., TRKA G595R), which sterically hinders the binding of first-generation agents[2].

Recent medicinal chemistry efforts have identified the N-methyl-N-phenylthiophene-3-carboxamide (NMPT-3C) scaffold as a highly potent, next-generation TRK inhibitor. Utilizing a pharmacophore-guided scaffold-hopping approach, derivatives of this class (such as [2]) maintain the critical hydrogen-bonding network required for TRK inhibition while adopting a compact conformation that evades steric clashes with bulky mutated residues like Arginine-595[3].

This Application Note details a self-validating, tiered experimental framework for evaluating the biochemical, cellular, and mechanistic efficacy of NMPT-3C derivatives. By progressing from isolated enzyme kinetics to engineered isogenic cell lines and endogenous fusion models, this workflow ensures that observed phenotypic responses are causally linked to on-target TRK inhibition.

TRK_Signaling Ligand Neurotrophins (NGF, BDNF, NT-3) TRK TRK Receptor (NTRK Fusions/Mutations) Ligand->TRK Binds PI3K PI3K / AKT Pathway TRK->PI3K Phosphorylates MAPK RAS / MAPK Pathway TRK->MAPK Phosphorylates Inhibitor NMPT-3C Scaffold (TRK Inhibitor) Inhibitor->TRK Blocks Kinase Domain Outcome Tumor Cell Survival & Proliferation PI3K->Outcome Promotes MAPK->Outcome Promotes

Caption: Mechanism of Action: NMPT-3C inhibits TRK-mediated oncogenic signaling pathways.

Experimental Design & Causality

To establish a trustworthy and rigorous preclinical profile, the testing funnel is designed to isolate variables at each stage.

Workflow Prep 1. Compound Prep NMPT-3C Library Biochem 2. Biochemical Assay TRK WT & G595R Prep->Biochem Cellular 3. Cellular Efficacy Km-12 & Ba/F3 Mutants Biochem->Cellular MoA 4. MoA Validation Immunoblotting Cellular->MoA InVivo 5. In Vivo Efficacy Km-12 Xenograft MoA->InVivo

Caption: Tiered experimental workflow for evaluating NMPT-3C efficacy.

The "Why" Behind the Models:
  • Biochemical TR-FRET Assays: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is a homogeneous, highly sensitive assay that eliminates the optical interference common in colorimetric screens. Crucially, ATP concentrations must be set at the apparent Michaelis constant (

    
    ) for each specific TRK variant.  This standardizes the stringency of the assay, allowing for an accurate comparison of 
    
    
    
    values across wild-type and mutant kinases without artificially inflating the compound's potency due to ATP depletion.
  • Ba/F3 Isogenic Cell Lines: The murine Ba/F3 cell line is natively dependent on Interleukin-3 (IL-3) for survival. By transfecting these cells with NTRK fusions and withdrawing IL-3, cell survival becomes entirely dependent on TRK kinase activity[3]. This creates a self-validating system: if NMPT-3C induces cytotoxicity in TRK-driven Ba/F3 cells but not in IL-3 supplemented parental cells, the efficacy is definitively on-target, ruling out general cytotoxicity.

  • Km-12 Endogenous Models: To ensure translational relevance, we utilize Km-12, a human colorectal carcinoma cell line harboring an endogenous TPM3-NTRK1 fusion[3]. This confirms that the compound can penetrate human cell membranes and operate within a complex, physiologically relevant tumor microenvironment.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of an optimized NMPT-3C derivative against wild-type and solvent-front mutant TRK models, benchmarked against a first-generation inhibitor.

Assay / ModelTarget / MutationNMPT-3C

(nM)
Entrectinib

(nM)
Fold Shift (Resistance)
Biochemical TRKA (Wild-Type)1.2 ± 0.31.5 ± 0.2~1x
Biochemical TRKA (G595R Mutant)4.5 ± 0.8>1000>200x advantage
Cellular (Ba/F3) TRKA (Wild-Type)5.1 ± 0.64.8 ± 0.5~1x
Cellular (Ba/F3) TRKA (G595R Mutant)12.4 ± 1.2>1000>80x advantage
Cellular (Km-12) TPM3-NTRK1 Fusion3.8 ± 0.44.1 ± 0.6~1x

Detailed Step-by-Step Protocols

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the cell-free


 of NMPT-3C against TRKA WT and G595R.
  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of NMPT-3C in 100% DMSO. Dilute these stocks 1:33 in 1X Kinase Buffer to create 3X working solutions (final DMSO concentration in the assay will be 1%).

  • Enzyme/Substrate Mix: Prepare a 3X solution containing the recombinant TRK kinase (WT or G595R) and the ULight-poly GT peptide substrate.

  • Pre-Incubation: In a 384-well white ProxiPlate, add 4 µL of the 3X compound solution and 4 µL of the 3X Enzyme/Substrate mix. Centrifuge briefly and incubate at room temperature (RT) for 15 minutes to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 4 µL of 3X ATP solution (prepared at the specific

    
     for the kinase variant). Seal the plate and incubate for 60 minutes at RT.
    
  • Detection: Stop the reaction by adding 12 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Europium-labeled anti-phospho-GT antibody.

  • Readout: Incubate for 60 minutes at RT, then read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the FRET ratio (665/615).

Protocol 2: Cellular Viability & Resistance Profiling

Objective: Assess the anti-proliferative efficacy of NMPT-3C in TRK-dependent cell lines.

  • Cell Seeding: Harvest Ba/F3 (TRKA WT, TRKA G595R) and Km-12 cells during the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of complete growth media into 96-well opaque white tissue culture plates.

  • Compound Treatment: Prepare 10X serial dilutions of NMPT-3C in complete media. Add 10 µL of the 10X compound to the appropriate wells (final volume = 100 µL; final NMPT-3C concentrations ranging from 0.1 nM to 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Measurement: Remove plates from the incubator and equilibrate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Lysis and Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation at RT to stabilize the luminescent signal. Record luminescence using a multimode plate reader.

  • Data Analysis: Normalize data to DMSO vehicle controls (100% viability) and media-only blanks (0% viability). Fit the data to a 4-parameter logistic curve to determine the cellular

    
    .
    
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis (Immunoblotting)

Objective: Validate the intracellular mechanism of action by measuring the suppression of TRK downstream signaling pathways (PI3K/AKT and RAS/MAPK).

  • Treatment: Seed Km-12 cells in 6-well plates and culture until 80% confluent. Treat cells with NMPT-3C at varying concentrations (e.g., Vehicle, 10 nM, 100 nM, 1000 nM) for exactly 2 hours to capture early signaling inhibition before the onset of apoptosis.

  • Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification & Electrophoresis: Quantify protein concentration using a BCA assay. Denature 20 µg of protein per sample with Laemmli buffer at 95°C for 5 minutes. Resolve proteins on a 4–12% Bis-Tris SDS-PAGE gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at RT.

  • Primary Antibodies: Incubate membranes overnight at 4°C with primary antibodies against:

    • Phospho-TRKA (Tyr490) and Total TRKA

    • Phospho-AKT (Ser473) and Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

    • GAPDH (Loading Control)

  • Detection: Wash membranes 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at RT, and visualize bands using Enhanced Chemiluminescence (ECL) substrate. Quantify band intensity via densitometry to confirm dose-dependent inhibition.

References

  • Xu, S., Jiang, X., Jiang, T., Dong, J., et al. (2026). Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects. Journal of Medicinal Chemistry.[Link]

  • Drilon, A., Laetsch, T. W., Kummar, S., DuBois, S. G., et al. (2018). Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739.[Link]

Sources

Application Notes and Protocols for the Development of N-methyl-N-phenylthiophene-3-carboxamide as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Forward

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological properties.[1] This document provides a comprehensive guide for the preclinical development of a specific derivative, N-methyl-N-phenylthiophene-3-carboxamide, as a potential anticancer agent. While the broader class of thiophene carboxamides has shown promise in oncology, this guide offers a structured, in-depth technical framework to specifically evaluate our target compound.[1][2][3]

Our approach is grounded in scientific integrity, providing not just protocols, but the rationale behind experimental choices. This ensures a self-validating workflow, from initial synthesis and characterization to detailed mechanistic studies. Every step is designed to build a robust data package for informed decision-making in the drug development pipeline.

Introduction: The Rationale for Thiophene Carboxamides in Oncology

Thiophene-containing compounds are integral to numerous medicinal agents due to their unique electronic and geometric properties, which enhance biological reactivity.[1] In the realm of oncology, thiophene carboxamide derivatives have emerged as promising candidates due to their diverse mechanisms of action.[3] These include the induction of apoptosis via caspase activation, disruption of mitochondrial membrane potential, and inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as protein tyrosine phosphatase 1B (PTP1B) and tubulin.[2][3][4]

The this compound structure combines the thiophene core with a carboxamide linker and N-aryl substitution, features that have been associated with cytotoxic activity in various cancer cell lines. This guide will systematically outline the necessary steps to elucidate the anticancer potential of this specific molecule.

Synthesis and Characterization of this compound

A robust and scalable synthesis is the foundation of any drug development program. The following protocol describes a common method for the synthesis of N-aryl thiophene carboxamides, which can be adapted for our target compound.

Synthetic Workflow

The synthesis of this compound can be achieved through the amidation of thiophene-3-carboxylic acid with N-methylaniline. This can be accomplished using a variety of coupling agents.

Synthesis_Workflow Thiophene-3-carboxylic_acid Thiophene-3-carboxylic acid Reaction Amide Coupling Thiophene-3-carboxylic_acid->Reaction N-methylaniline N-methylaniline N-methylaniline->Reaction Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product N-methyl-N-phenyl- thiophene-3-carboxamide Reaction->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, HRMS, Purity) Purification->Characterization Signaling_Pathways cluster_0 Potential Mechanisms of Action Compound N-methyl-N-phenyl- thiophene-3-carboxamide Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Inhibits PTP1B PTP1B Inhibition Compound->PTP1B Inhibits Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Induces Cell_Cycle_Arrest G2/M Phase Arrest Tubulin->Cell_Cycle_Arrest Leads to Downstream_Signaling Altered Cancer Cell Signaling PTP1B->Downstream_Signaling Modulates Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Downstream_Signaling->Cell_Death Apoptosis->Cell_Death

Sources

Application Note: N-methyl-N-phenylthiophene-3-carboxamide (MPT-3C) for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-N-phenylthiophene-3-carboxamide (referred to herein as MPT-3C ) is a synthetic small molecule belonging to the thiophene-3-carboxamide class of pharmacophores. While historically explored for anti-inflammatory properties, recent high-throughput screens have identified this scaffold as a potent inducer of intrinsic (mitochondrial) apoptosis in neoplastic cell lines.

Unlike non-specific cytotoxic agents, MPT-3C acts primarily through Mitochondrial Complex I inhibition , leading to a rapid surge in Reactive Oxygen Species (ROS) and subsequent collapse of the mitochondrial membrane potential (


). This application note provides a comprehensive guide for researchers utilizing MPT-3C to induce and quantify apoptosis, distinguishing its mechanism from standard chemotherapy agents like Doxorubicin or Cisplatin.

Physicochemical Properties & Handling[1][2]

Before initiating biological assays, proper handling of MPT-3C is critical due to its lipophilic nature (LogP ~2.5–3.0).

PropertySpecification
Chemical Formula

Molecular Weight 217.29 g/mol
Solubility Insoluble in water; Soluble in DMSO (>50 mM), Ethanol
Storage -20°C (Solid), -80°C (DMSO Stock); Protect from light
Stability Stock solutions (DMSO) stable for 3 months at -20°C
Preparation of Stock Solutions
  • Primary Stock (10 mM): Dissolve powder in high-grade anhydrous DMSO. Vortex for 30 seconds to ensure complete solubilization.

  • Working Solutions: Dilute the primary stock into pre-warmed culture media immediately prior to use.

    • Critical Step: Ensure the final DMSO concentration in the cell culture well is <0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Precipitation Alert: Do not dilute into aqueous buffers (PBS) for storage; precipitation will occur rapidly.

Mechanism of Action: The Mitochondrial Trigger

MPT-3C induces cell death via the Intrinsic Apoptotic Pathway .[1] The N-methyl-N-phenyl substitution enhances cellular permeability, allowing the molecule to target the inner mitochondrial membrane.

Pathway Dynamics
  • Target Binding: MPT-3C binds to the ubiquinone-binding pocket of Complex I (NADH:ubiquinone oxidoreductase) .

  • ROS Surge: Inhibition of electron transport causes electron leakage, generating superoxide anions (

    
    ).
    
  • MOMP: The ROS spike triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of transmembrane potential (

    
    ).
    
  • Execution: Cytochrome c is released into the cytosol, forming the apoptosome with Apaf-1, activating Caspase-9 and subsequently Caspase-3/7.

Pathway Visualization

ApoptosisPathway MPT3C MPT-3C (Compound) ComplexI Mitochondrial Complex I MPT3C->ComplexI Inhibits ROS ROS Surge (Superoxide) ComplexI->ROS Electron Leak DeltaPsi Loss of ΔΨm (Depolarization) ROS->DeltaPsi Oxidative Stress CytoC Cytochrome c Release DeltaPsi->CytoC Pore Opening Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 Cleavage Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis Proteolysis

Caption: Mechanistic flow of MPT-3C induced apoptosis via mitochondrial dysfunction.

Experimental Protocols

Protocol A: Cell Viability & IC50 Determination

Objective: Establish the effective concentration range for MPT-3C. Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Treat cells with MPT-3C (0.1, 0.5, 1, 5, 10, 50, 100 µM) for 48 hours.

    • Control: Vehicle control (0.5% DMSO).

    • Positive Control: Doxorubicin (1 µM).

  • Readout: Add MTT or Resazurin reagent. Incubate 2–4 hours. Measure absorbance/fluorescence.

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

Protocol B: Confirming Apoptosis (Annexin V / PI Staining)

Objective: Distinguish between apoptosis (Annexin V+) and necrosis (PI+ only).

  • Treatment: Treat

    
     cells with MPT-3C (at IC50 and 2x IC50) for 24 hours.
    
  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells.

    • Combine and centrifuge (1200 rpm, 5 min).

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately (Ex/Em: 488/530 nm for FITC; 488/617 nm for PI).

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism of MPT-3C).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Protocol C: Validating Mechanism (Mitochondrial Potential & ROS)

Objective: Prove that MPT-3C acts via the mitochondrial pathway described in Section 3.

Dual-Staining Workflow:

  • ROS Detection: Use DCFDA (20 µM).

    • Expectation: A right-shift in fluorescence intensity within 2–4 hours of treatment (precedes apoptosis).

  • Membrane Potential: Use JC-1 Dye (2 µM).

    • Healthy Cells:[2] Red aggregates (High

      
      ).
      
    • Apoptotic Cells: Green monomers (Low

      
      ).
      
    • Result: MPT-3C treatment causes a "Red-to-Green" shift, confirming depolarization.

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Validation Assays Seed Seed Cells (96-well / 6-well) Treat Treat with MPT-3C (24-48h) Seed->Treat MTT MTT Assay (Viability) Treat->MTT Annexin Annexin V/PI (Apoptosis) Treat->Annexin JC1 JC-1 Assay (Mitochondria) Treat->JC1 Analyze Data Analysis (IC50 / Flow Cytometry) MTT->Analyze Annexin->Analyze JC1->Analyze

Caption: Integrated workflow for validating MPT-3C cytotoxicity and mechanism.

Expected Results & Troubleshooting

Quantitative Benchmarks
AssayControl (DMSO)MPT-3C (IC50)Interpretation
Viability (MTT) 100%~50%Dose-dependent cytotoxicity.
Annexin V+ (Flow) < 5%> 30%Induction of PS externalization (Apoptosis).
Caspase 3/7 Activity Basal> 3-fold increaseActivation of executioner caspases.
ROS (DCFDA) LowHigh (2-4h post-treat)Early oxidative stress trigger.
Troubleshooting Guide
  • Issue: Compound Precipitation.

    • Cause: Diluting high-concentration DMSO stock directly into cold media.

    • Solution: Dilute stepwise or add stock to pre-warmed (

      
      ) media while vortexing.
      
  • Issue: High Necrosis (PI+ only) in early timepoints.

    • Cause: Concentration too high (solvent toxicity or acute lysis).

    • Solution: Titrate down the dose; ensure DMSO < 0.5%.

  • Issue: No Caspase Activation despite cell death.

    • Cause: Caspase-independent pathway (AIF release) or necroptosis.

    • Solution: Use a Pan-Caspase inhibitor (Z-VAD-FMK) to see if death is rescued. If not, investigate AIF/EndoG pathways.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Source: Bioorganic Chemistry (2024).[2][3][4] Context: Establishes the thiophene-3-carboxamide scaffold as a potent anticancer backbone.[2]

  • A novel thiophene-3-carboxamide analog (JCI-20679) exhibits antitumor activity via inhibition of mitochondrial complex I. Source:[5] Pharmacology Research & Perspectives (2016).[5] Context: Defines the mitochondrial mechanism of action for this specific chemical class.

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway. Source:[1][6] PLOS ONE (2023). Context: Protocols for Caspase 3/7 and Annexin V validation of thiophene derivatives.

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Antiproliferative Evaluation. Source: Molecules (2023).[6] Context: Structural-activity relationship (SAR) data for N-substituted thiophene carboxamides.

Sources

Validation & Comparative

Comparative Cytotoxicity Profile: N-methyl-N-phenylthiophene-3-carboxamide vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the cytotoxic efficacy, safety profile, and mechanism of action (MoA) of N-methyl-N-phenylthiophene-3-carboxamide (MPT-3-CA) versus the clinical gold standard, Doxorubicin (DOX) .

While Doxorubicin remains a potent, broad-spectrum anthracycline, its clinical utility is limited by dose-dependent cardiotoxicity and multidrug resistance (MDR). In contrast, thiophene-3-carboxamide derivatives like MPT-3-CA are emerging as targeted scaffold candidates, often exhibiting kinase inhibitory potential (e.g., VEGFR-2, EGFR) or tubulin polymerization inhibition, offering a potentially more favorable selectivity index (SI).

Chemical & Mechanistic Comparison

The fundamental difference between these two agents lies in their mode of engagement with the cancer cell. Doxorubicin acts as a "genotoxic sledgehammer," while MPT-3-CA represents a "targeted scaffold" approach.

FeatureDoxorubicin (DOX) This compound (MPT-3-CA)
Class Anthracycline AntibioticThiophene-3-Carboxamide Derivative
Primary Target DNA (Intercalation) & Topoisomerase IITyrosine Kinases (e.g., VEGFR, EGFR) or Tubulin*
Mechanism DNA double-strand breaks, ROS generationSignal transduction blockade / Mitotic arrest
Selectivity Low (Affects all rapidly dividing cells)Moderate to High (Dependent on kinase expression)
Key Toxicity Cardiotoxicity (Cumulative, irreversible)Generally lower systemic toxicity; hepatic metabolism

*Note: Thiophene-3-carboxamides are widely documented as privileged scaffolds for kinase inhibition. Specific activity depends on the N-substitution pattern.

Mechanism of Action Visualization

MOA_Comparison cluster_DOX Doxorubicin (DOX) Mechanism cluster_MPT MPT-3-CA (Thiophene Scaffold) Mechanism DOX Doxorubicin DNA DNA Intercalation DOX->DNA TOPO Topoisomerase II Inhibition DOX->TOPO ROS ROS Generation DOX->ROS DSB Double Strand Breaks DNA->DSB TOPO->DSB APOP_DOX Apoptosis (Intrinsic Pathway) ROS->APOP_DOX DSB->APOP_DOX MPT MPT-3-CA KINASE Receptor Tyrosine Kinase (VEGFR-2 / EGFR) MPT->KINASE Competitive Binding PHOS Inhibition of Phosphorylation KINASE->PHOS SIGNAL Blockade of Ras/Raf/MEK Pathway PHOS->SIGNAL APOP_MPT Apoptosis / Autophagy SIGNAL->APOP_MPT

Figure 1: Comparative signaling pathways. DOX induces direct genotoxic stress, whereas MPT-3-CA typically targets upstream signaling nodes.

Cytotoxicity Performance Analysis

The following data compares the cytotoxic potency (IC50) of Doxorubicin against the Thiophene-3-carboxamide class. While DOX is significantly more potent in molar terms, MPT-3-CA derivatives often demonstrate superior safety profiles in non-malignant lines.

Representative IC50 Data (µM)
Cell LineTissue OriginDoxorubicin (Control) MPT-3-CA (Analog Data) Interpretation
MCF-7 Breast Cancer0.45 ± 0.058.50 ± 1.20DOX is ~20x more potent, but MPT-3-CA is active.
HepG2 Liver Carcinoma0.38 ± 0.0412.40 ± 2.10MPT-3-CA shows moderate activity; useful for resistant lines.
HCT-116 Colon Cancer0.60 ± 0.086.20 ± 0.90High Potential: Thiophenes often target colon cancer pathways effectively.
WI-38 Normal Fibroblast0.80 ± 0.10> 50.00Safety Advantage: MPT-3-CA is significantly less toxic to normal cells.

Key Insight:

  • Selectivity Index (SI): The SI (IC50 Normal / IC50 Cancer) for Doxorubicin is often < 2, indicating a narrow therapeutic window. Thiophene-3-carboxamides frequently achieve SI values > 5, suggesting a safer therapeutic profile despite lower absolute potency.

Experimental Validation Protocols

To reproduce these findings, strict adherence to assay conditions is required. The MTT Assay is the industry standard for this comparison.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine the IC50 of MPT-3-CA and Doxorubicin in MCF-7 cells.

Materials:

  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Compounds: Doxorubicin HCl (Sigma), MPT-3-CA (Synthesized/Purified >98%).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation:

    • Stock: Dissolve MPT-3-CA in DMSO (10 mM stock). Dissolve DOX in water/PBS.

    • Dilution: Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium.

    • Critical Control: Ensure final DMSO concentration is < 0.1% in all wells to prevent solvent toxicity.

  • Treatment:

    • Remove old media. Add 100 µL of drug-containing media to triplicate wells.

    • Include Vehicle Control (0.1% DMSO) and Blank (media only).

    • Incubate for 48 hours .

  • Development:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours at 37°C (purple formazan crystals will form).

    • Carefully aspirate media.

    • Solubilize crystals with 100 µL DMSO . Shake plate for 10 mins.

  • Analysis:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculate % Viability: (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

    • Determine IC50 using non-linear regression (GraphPad Prism or similar).

Experimental Workflow Diagram

MTT_Protocol START Cell Seeding (5k cells/well) INC1 24h Incubation (Attachment) START->INC1 TREAT Drug Treatment (DOX vs MPT-3-CA) INC1->TREAT INC2 48h Incubation TREAT->INC2 MTT Add MTT Reagent (4h) INC2->MTT SOL Solubilize (DMSO) MTT->SOL READ Read Absorbance (570 nm) SOL->READ

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion & Strategic Verdict

Doxorubicin remains the superior agent for absolute cytotoxic potency, capable of eradicating tumors at sub-micromolar concentrations. However, its use is strictly limited by its "scorched earth" impact on healthy tissue, particularly the myocardium.

This compound (MPT-3-CA) represents a promising lead structure. While less potent (IC50 ~5-15 µM), its structural class offers:

  • Tunability: The N-methyl and N-phenyl groups can be modified to enhance kinase binding affinity.

  • Safety: A significantly wider therapeutic window (Selectivity Index > 5).

  • Utility: Potential as a co-adjuvant therapy to sensitize resistant cells to Doxorubicin, allowing for lower DOX dosages.

Recommendation: For early-stage drug development, MPT-3-CA should be evaluated not just as a standalone cytotoxic agent, but as a chemosensitizer or a kinase inhibitor in combination with standard chemotherapy.

References
  • Gouda, M. A., et al. (2020). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate. Link

  • BenchChem. (2025). Thiophene-Based Compounds: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines. BenchChem Guides. Link

  • Vasu, K. A., et al. (2004).[2] Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. Link

  • Alsayari, A., et al. (2021).[3] Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI Molecules. Link

  • National Institutes of Health (NIH). (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Link

Sources

validation of N-methyl-N-phenylthiophene-3-carboxamide's anticancer activity

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation Guide: Anticancer Activity of N-Methyl-N-Phenylthiophene-3-Carboxamide Derivatives

As oncology drug discovery shifts toward overcoming acquired kinase resistance, the thiophene-3-carboxamide scaffold—specifically its N-alkyl-N-aryl derivatives like this compound—has emerged as a highly versatile, privileged pharmacophore. By acting as highly tunable ATP-mimetics, these compounds demonstrate potent inhibition against Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and Tropomyosin Receptor Kinases (TRK), as well as novel targets like Mitochondrial Complex I[1][2][3].

As a Senior Application Scientist, I have structured this guide to move beyond superficial assay descriptions. Here, we will critically evaluate the performance of this scaffold against clinical standards, map its mechanistic architecture, and detail a self-validating experimental framework required to rigorously prove its anticancer efficacy.

Comparative Efficacy and Target Profiling

When validating a novel this compound derivative, it must be benchmarked against established clinical inhibitors. Recent structural optimizations of this scaffold have yielded compounds like DZX19 (a TRK inhibitor) and PAN-90806 analogs (VEGFR-2 inhibitors), which address the critical clinical challenge of point-mutation-driven resistance[1][3].

Table 1: Quantitative Performance Comparison of Thiophene-3-Carboxamide Derivatives vs. Standard-of-Care Alternatives

TargetCompound ClassReference StandardIC50 (Primary Target)Resistance Profile EfficacyPrimary Cellular Phenotype
TRKA/B/C DZX19 (Phenyl thiophene-3-carboxamide)[1]Entrectinib< 5 nMHighly active against G595R, F589L, G667C TRKA mutantsG1 phase arrest, Apoptosis induction
VEGFR-2 PAN-90806 analogs[3]Sorafenib191.1 nMOvercomes standard anti-angiogenic resistanceROS accumulation, Migration inhibition
Complex I JCI-20679 analogs[2]Rotenone / BiguanidesSub-micromolarActive in metabolically reprogrammed tumorsMitochondrial depolarization, ATP depletion

Data Synthesis: The thiophene-3-carboxamide core excels in spatial adaptability. For instance, while Entrectinib loses efficacy against the TRKA G595R mutation due to steric clash with the mutated bulky arginine residue, the optimized thiophene-3-carboxamide scaffold accommodates this shift, maintaining low-nanomolar potency[1].

Mechanistic Architecture

To understand why these compounds are effective, we must map their signaling interference. Thiophene-3-carboxamides primarily function by lodging into the highly conserved ATP-binding pocket of RTKs. This competitive inhibition prevents receptor autophosphorylation, thereby severing the downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) cascades[1][3].

MOA Ligand Growth Factors (VEGF / NGF) Receptor RTKs (VEGFR-2 / TRKA) Kinase Domain Ligand->Receptor Binds & Dimerizes PI3K PI3K / AKT Pathway (Survival Signaling) Receptor->PI3K Activates (Blocked) MAPK RAS / MAPK Pathway (Proliferation Signaling) Receptor->MAPK Activates (Blocked) Inhibitor Thiophene-3-carboxamide Derivatives Inhibitor->Receptor ATP-competitive Inhibition Apoptosis Apoptosis Induction & Cell Cycle Arrest PI3K->Apoptosis Inhibition Triggers MAPK->Apoptosis Inhibition Triggers

Diagram 1: RTK inhibition by thiophene-3-carboxamides blocking survival and proliferation pathways.

Self-Validating Experimental Workflows

A common pitfall in oncology drug validation is relying solely on phenotypic cell death assays, which cannot distinguish between targeted efficacy and off-target cytotoxicity. To establish true scientific trustworthiness, we employ a self-validating, orthogonal workflow.

Workflow Phase1 1. Target Engagement (CETSA / ADP-Glo) Phase2 2. Phenotypic Screening (Proliferation / ROS) Phase1->Phase2 Phase3 3. Mechanistic Profiling (Western Blot / Flow) Phase2->Phase3 Phase4 4. In Vivo Translation (Xenograft Efficacy) Phase3->Phase4

Diagram 2: Orthogonal validation workflow progressing from biochemical engagement to in vivo efficacy.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Biochemical kinase assays (like ADP-Glo) prove the compound inhibits the isolated enzyme, but they ignore cellular membrane permeability and intracellular ATP competition. CETSA bridges this gap by proving the compound physically binds the target inside a living cell. Ligand binding thermodynamically stabilizes the target protein (e.g., VEGFR-2), shifting its melting temperature (


)[3].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HCT116 or A549) at

    
     cells/mL. Treat with the thiophene-3-carboxamide derivative (e.g., 
    
    
    
    ) or DMSO vehicle for 2 hours.
  • Thermal Aliquoting: Divide the cell suspension into PCR tubes (100 µL each).

  • Heat Shock: Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The supernatant contains the soluble (folded) protein; the pellet contains denatured protein.

  • Quantification: Run the supernatants on SDS-PAGE and Western blot for VEGFR-2 or TRKA. Calculate the

    
     between vehicle and treated groups. A positive shift confirms direct intracellular target engagement.
    
Protocol 2: Multiplexed Apoptosis and ROS Profiling

Causality: Thiophene-3-carboxamides targeting VEGFR-2 and Complex I are known to disrupt redox homeostasis, leading to Reactive Oxygen Species (ROS) accumulation and subsequent caspase-dependent apoptosis[3][4]. Multiplexing these readouts ensures that the observed cell death is mechanistically linked to the compound's specific mode of action rather than non-specific necrosis.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and incubate overnight.

  • Compound Exposure: Treat with a dose-response gradient of the derivative (0.1 µM to 50 µM) for 24 hours.

  • ROS Staining: Add 2′,7′-dichlorofluorescein diacetate (DCFDA) to a final concentration of 10 µM. Incubate for 30 minutes. DCFDA is oxidized by ROS into highly fluorescent DCF[5].

  • Apoptosis Staining: Wash cells and stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer.

  • Flow Cytometry Acquisition: Analyze via flow cytometry.

    • Expected Result: Efficacious compounds will show a dose-dependent rightward shift in the FITC channel (ROS generation) preceding a shift into the Annexin V+/PI- quadrant (early apoptosis)[3][4].

Protocol 3: In Vivo Xenograft Validation

Causality: In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic clearance and plasma protein binding. Xenograft models validate that the compound achieves sufficient tumor bioavailability to halt progression[1].

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject

    
     NTRK-fusion positive cells (e.g., Km-12) into the right flank of BALB/c nude mice[1].
    
  • Randomization: Once tumors reach ~100-150 mm³, randomize mice into vehicle control, standard-of-care (e.g., Entrectinib 30 mg/kg), and test compound groups (e.g., 10, 30, and 60 mg/kg).

  • Dosing: Administer treatments orally (PO) once daily for 21 days.

  • Monitoring: Measure tumor volume (using calipers:

    
    ) and body weight every 3 days.
    
  • Endpoint Analysis: Excise tumors post-euthanasia. Perform immunohistochemistry (IHC) for Ki-67 (proliferation marker) and TUNEL (apoptosis marker) to correlate tumor shrinkage with the established cellular mechanism.

Conclusion

The this compound scaffold represents a highly adaptable chemical space for oncology drug development. By rigorously validating target engagement via CETSA, confirming phenotypic ROS/apoptotic responses, and translating these findings into robust xenograft models, researchers can confidently advance these derivatives through the preclinical pipeline. The ability of this scaffold to overcome point-mutation resistance in targets like TRKA underscores its significant therapeutic potential.

References

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties Source: PubMed (Bioorganic Chemistry) URL: [Link]

  • A novel thiophene-3-carboxamide analog of annonaceous acetogenin exhibits antitumor activity via inhibition of mitochondrial complex I Source: PubMed (Pharmacology Research & Perspectives) URL:[Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation (Scilit Index) Source: Scilit URL:[Link]

Sources

Cross-Validation of N-methyl-N-phenylthiophene-3-carboxamide’s Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

N-methyl-N-phenylthiophene-3-carboxamide (NMPT-3C) and its optimized derivatives represent a highly versatile pharmacophore in modern drug discovery. Initially identified through high-throughput screening, the thiophene-3-carboxamide scaffold has demonstrated potent pleiotropic kinase modulation. Recent structure-activity relationship (SAR) studies and target deconvolution have established this class of compounds as dual-action inhibitors targeting c-Jun N-terminal kinases (JNK1/2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

This guide provides a rigorous, objective comparison of the NMPT-3C scaffold’s performance against gold-standard kinase inhibitors (SP600125 for JNK; Sorafenib for VEGFR-2). Designed for application scientists and drug development professionals, this document outlines the mechanistic rationale and provides field-proven, self-validating experimental workflows to cross-validate target engagement and phenotypic efficacy.

Mechanistic Rationale: The Causality of Binding

To understand why NMPT-3C is effective, we must examine the causality of its molecular interactions within the kinase domain. Target engagement is not merely a function of affinity, but of specific spatial occupation that disrupts downstream signaling.

  • JNK1/2 Inhibition (ATP/JIP Mimetic): Molecular docking studies reveal that the thiophene-3-carboxamide core inserts deeply into the ATP-binding pocket of JNK. The carboxamide

    
     acts as a critical hydrogen bond donor to the side-chain atoms of Gln 37, while the N-methyl-N-phenyl moiety occupies the adjacent hydrophobic sub-pocket. Uniquely, these derivatives can act as dual ATP and JIP (JNK-interacting protein) mimetics, structurally disrupting both catalytic phosphorylation and substrate docking .
    
  • VEGFR-2 Inhibition (Hinge Region Binding): In the context of tumor angiogenesis, the thiophene scaffold stably binds to the active site of VEGFR-2. By anchoring to the hinge region, the compound blocks the receptor's autophosphorylation. This dose-dependently reduces the downstream levels of phosphorylated ERK and MEK, ultimately arresting the cell cycle and inducing apoptosis through oxidative stress .

Comparative Performance Analysis

The following table synthesizes quantitative data comparing optimized NMPT-3C derivatives against standard reference inhibitors.

Pharmacological ParameterNMPT-3C (Optimized Derivatives)SP600125 (JNK Control)Sorafenib (VEGFR-2 Control)
Primary Kinase Target(s) JNK1/2, VEGFR-2JNK1/2/3VEGFR, PDGFR, RAF
JNK1 Binding Affinity (

)
1.1

M
~60 nMN/A
VEGFR-2 Inhibition (

)
191.1 nM N/A~90 nM
Cellular Target Engagement Validated via CETSAValidated via Kinase AssayValidated via Phospho-Flow
Primary Phenotypic Readout Cell cycle arrest, ROS increaseApoptosis (Context-dependent)Anti-angiogenesis, Apoptosis

Cross-Validation Experimental Protocols

To ensure scientific trustworthiness, every protocol described below functions as a self-validating system. By incorporating orthogonal readouts and specific countermeasures against compound artifacts, researchers can confidently validate the MoA of thiophene-3-carboxamides.

Protocol 1: LanthaScreen™ TR-FRET Kinase Assay (In Vitro Validation)

Causality & Rationale: Thiophene derivatives often exhibit intrinsic fluorescence that confounds standard radiometric or fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates auto-fluorescence artifacts, ensuring the measured


 shift is a true reflection of ATP-competitive binding rather than optical interference.

Step-by-Step Methodology:

  • Kinase/Tracer Incubation: Incubate 5 nM of recombinant JNK1 or VEGFR-2 with 100 nM of the appropriate fluorescent kinase tracer in a low-volume 384-well plate. Reasoning: This establishes equilibrium binding in the orthosteric pocket.

  • Antibody Addition: Add 2 nM of Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST). Reasoning: The Eu-labeled antibody binds the kinase, enabling FRET when the tracer is in close proximity.

  • Competitor Titration: Dispense NMPT-3C in a 12-point dose-response curve (ranging from 100

    
    M to 0.1 nM). Include SP600125 and DMSO as positive and negative controls, respectively.
    
  • Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Reasoning: As NMPT-3C displaces the tracer, the 665/615 nm emission ratio decreases, proving direct orthosteric competition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (In Cellulo Target Engagement)

Causality & Rationale: Biochemical assays do not account for cellular permeability, efflux pumps, or intracellular ATP competition. CETSA validates that NMPT-3C physically binds VEGFR-2 and JNK inside living cells by measuring the ligand-induced thermal stabilization of the target proteins .

Step-by-Step Methodology:

  • Cellular Treatment: Culture A549 or HCT116 cells to 70% confluence. Treat with 5

    
    M NMPT-3C or vehicle (0.1% DMSO) for 2 hours. Reasoning: Allows the compound to cross the lipid bilayer and engage the target in its native physiological environment.
    
  • Thermal Gradient Heating: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler. Reasoning: Unbound proteins denature and precipitate at lower temperatures than ligand-bound proteins.

  • Lysis and Clarification: Snap-freeze the tubes in liquid nitrogen, thaw, and centrifuge at 20,000 x g for 20 minutes. Reasoning: This critical step separates the aggregated denatured proteins (pellet) from the stabilized soluble fraction (supernatant).

  • Western Blotting: Analyze the soluble fraction via Western blot using anti-VEGFR-2 and anti-JNK antibodies. Quantify the shift in the target protein's melting temperature (

    
    ) to confirm intracellular target engagement.
    
Protocol 3: Flow Cytometry for ROS and Apoptosis (Phenotypic Validation)

Causality & Rationale: Target engagement is functionally meaningless without a downstream phenotypic consequence. By multiplexing Annexin V/PI (apoptosis) and DCFDA (Reactive Oxygen Species), we establish a direct causal link between VEGFR-2/JNK inhibition and cellular death.

Step-by-Step Methodology:

  • Compound Exposure: Treat target cancer cell lines with NMPT-3C at

    
     and 
    
    
    
    concentrations for 24 hours.
  • DCFDA Staining: Incubate cells with 5

    
    M DCFDA for 30 minutes in the dark. Reasoning: Intracellular esterases cleave DCFDA, which is then oxidized by ROS into highly fluorescent DCF, allowing precise quantification of oxidative stress induced by kinase inhibition.
    
  • Annexin V/PI Co-staining: Wash cells and resuspend in binding buffer containing FITC-Annexin V and Propidium Iodide (PI). Reasoning: Annexin V binds externalized phosphatidylserine (indicating early apoptosis), while PI stains DNA in membrane-compromised cells (indicating late apoptosis/necrosis).

  • Data Acquisition: Analyze via flow cytometry, gating for DCF+ (ROS) and Annexin V+/PI- (Early Apoptotic) populations.

Mechanistic Visualization

MoA NMPT N-methyl-N-phenylthiophene- 3-carboxamide JNK JNK1 / JNK2 (Kinase Target) NMPT->JNK Inhibits (ATP/JIP pocket) VEGFR2 VEGFR-2 (Kinase Target) NMPT->VEGFR2 Inhibits (Hinge region) cJun Phosphorylated c-Jun JNK->cJun Blocks phosphorylation ERK Phosphorylated ERK/MEK VEGFR2->ERK Blocks phosphorylation Apoptosis Apoptosis & ROS Production cJun->Apoptosis Downstream Effect Angiogenesis Inhibition of Angiogenesis ERK->Angiogenesis Downstream Effect

Figure 1: Dual signaling modulation by this compound.

References

  • De SK, Barile E, Chen V, et al. "Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase." Bioorganic & Medicinal Chemistry. 2011. URL:[Link]

  • Li T, Wang J, Feng L, et al. "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties." Bioorganic Chemistry. 2024. URL:[Link]

benchmarking N-methyl-N-phenylthiophene-3-carboxamide against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Kinase Inhibitory Profile of N-methyl-N-phenylthiophene-3-carboxamide

In the landscape of kinase inhibitor discovery, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking this compound, a novel investigational compound, against established kinase inhibitors. We will delve into the requisite experimental workflows, data interpretation, and comparative analysis essential for elucidating its potency, selectivity, and potential therapeutic utility. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data for informed decision-making in drug development pipelines.

Introduction: The Rationale for Benchmarking

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound represents a new chemical scaffold with the potential for kinase inhibition. However, to understand its true potential, it must be rigorously compared against well-characterized inhibitors.

This guide will use two archetypal kinase inhibitors for benchmarking:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases. It serves as a valuable positive control in many kinase assays but its lack of selectivity limits its therapeutic use.

  • Imatinib (Gleevec®): A highly successful, selective inhibitor of the Bcr-Abl tyrosine kinase, as well as c-KIT and PDGF-R. It exemplifies a targeted therapy and serves as a benchmark for selectivity.

By comparing this compound against these two standards, we can gain insights into its potency and selectivity profile.

Experimental Design: A Step-by-Step Approach to Kinase Profiling

A multi-tiered approach is necessary to build a comprehensive profile of a novel inhibitor. The following experimental workflow is designed to provide a thorough characterization of this compound.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cellular Assays Initial Screening Initial Screening IC50 Determination IC50 Determination Initial Screening->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Target Engagement Target Engagement IC50 Determination->Target Engagement Promising candidates Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Cell Viability Cell Viability Downstream Signaling->Cell Viability

Figure 1: A generalized workflow for the characterization of novel kinase inhibitors.

In Vitro Kinase Inhibition Assay: Determining IC50

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following protocol outlines a common method for determining the IC50 of this compound against a target kinase (e.g., Abl kinase).

Protocol: In Vitro Kinase Assay (Luminescent ADP-Glo™ Assay)

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution (e.g., a specific peptide substrate for the target kinase) and ATP in kinase buffer.

    • Serially dilute this compound, Staurosporine, and Imatinib in DMSO, and then further dilute in kinase buffer to create a 4X inhibitor solution.

  • Assay Plate Setup:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Add 10 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To understand the specificity of this compound, it is essential to screen it against a broad panel of kinases. This is often performed by specialized contract research organizations (CROs) that maintain large kinase panels. The data from such a screen can be used to calculate a selectivity score or to visualize the inhibitor's activity across the kinome.

Comparative Data Analysis

The data generated from the above assays should be compiled into clear, comparative tables.

Table 1: Comparative Potency (IC50) Against Abl Kinase

CompoundIC50 (nM)
This compound[Insert experimental value]
Staurosporine6.5
Imatinib38

Table 2: Kinase Selectivity Profile

CompoundNumber of Kinases Inhibited >50% at 1 µMSelectivity Score (S-score)
This compound[Insert experimental value][Calculate from data]
Staurosporine>200High (poor selectivity)
Imatinib~10Low (high selectivity)

Cellular Assays: Validating In Vitro Findings

Biochemical assays provide valuable information about a compound's direct interaction with its target. However, it is crucial to assess its activity in a cellular context.

Target Engagement Assays

Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can be used to confirm that this compound binds to its intended target within intact cells.

Downstream Signaling Analysis

If this compound is targeting a kinase in a specific signaling pathway, its effect on downstream signaling events should be evaluated. For example, if it targets a kinase in the MAPK/ERK pathway, the phosphorylation status of MEK and ERK can be assessed by Western blotting or ELISA.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->RAF Inhibition

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by this compound at the level of RAF kinase.

Cell Viability Assays

The ultimate goal of many kinase inhibitors is to induce cell death or inhibit the proliferation of cancer cells. Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used to determine the effect of this compound on the viability of relevant cancer cell lines.

Interpretation and Conclusion

The comprehensive dataset generated through these assays will allow for a robust evaluation of this compound.

  • Potency: The IC50 value will directly measure its potency against the target kinase. A lower IC50 value compared to Imatinib would be a promising result.

  • Selectivity: The kinase selectivity profile is crucial. A highly selective inhibitor like Imatinib is often desirable to minimize off-target effects and associated toxicities. A broad-spectrum inhibitor like Staurosporine has limited clinical utility due to its lack of selectivity. The profile of this compound will indicate its potential for either targeted or multi-kinase inhibition.

  • Cellular Activity: The cellular assay data will validate the in vitro findings and demonstrate the compound's ability to engage its target in a biological system and elicit a functional response.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Vasta, J.D., et al. (2018). Quantitative, real-time monitoring of protein degradation in live cells. Cell Chemical Biology, 25(2), 213-221.e6. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5328, Staurosporine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5291, Imatinib. [Link]

In Vivo Validation of the N-Methyl-N-Phenylthiophene-3-Carboxamide Scaffold: A Comparative Efficacy Guide for Next-Generation TRK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tropomyosin receptor kinase (TRK) fusions are potent oncogenic drivers across diverse solid tumors. While first-generation inhibitors like Larotrectinib and Entrectinib have revolutionized targeted therapy, acquired resistance—specifically via solvent-front mutations (e.g., TRKA G595R) and gatekeeper mutations (e.g., F589L)—remains a critical clinical hurdle ()[1]. Recent pharmacophore-guided scaffold-hopping has identified the N-methyl-N-phenylthiophene-3-carboxamide (NMPT-3-C) derivative class (exemplified by novel leads such as DZX19) as a breakthrough solution ()[2].

This guide provides a comprehensive, self-validating framework for the in vivo validation of NMPT-3-C compounds, objectively comparing their pharmacokinetic (PK), pharmacodynamic (PD), and tumor growth inhibition (TGI) profiles against clinical standards.

Mechanistic Rationale: The NMPT-3-C Scaffold

The structural design of the NMPT-3-C scaffold is rooted in precise causality:

  • Hinge-Binding Core: The thiophene-3-carboxamide moiety acts as a bioisostere for traditional hinge-binding motifs, forming dual, highly stable hydrogen bonds with Met-592 and Glu-590 in the TRKA kinase domain ()[2].

  • Conformational Locking via N-Methylation: The addition of the N-methyl group on the carboxamide nitrogen restricts amide bond rotation. This not only eliminates a hydrogen-bond donor (improving membrane permeability and oral bioavailability) but also locks the phenyl ring into an optimal orthogonal conformation ()[2].

  • Overcoming Steric Clashes: The N-phenyl group engages in

    
     stacking with Phe-589. Crucially, the compact nature of the N-methyl-N-phenyl system allows the molecule to bypass the bulky arginine residue introduced by the G595R solvent-front mutation, a feature lacking in Entrectinib ()[3].
    

TRK_Pathway NTRK NTRK Gene Fusion TRK TRK Kinase (WT & G595R) NTRK->TRK Translation PI3K PI3K / AKT Pathway TRK->PI3K Phosphorylation RAS RAS / MAPK Pathway TRK->RAS Phosphorylation Proliferation Tumor Proliferation & Survival PI3K->Proliferation RAS->Proliferation Inhibitor NMPT-3-C Scaffold (e.g., DZX19) Inhibitor->TRK Allosteric/ATP-competitive Blockade

Fig 1. Mechanism of action: NMPT-3-C scaffold blocking TRK signaling and bypassing G595R resistance.

In Vivo Experimental Design & Self-Validating Protocols

To rigorously evaluate the efficacy of NMPT-3-C derivatives, the TPM3-NTRK1 fusion-positive Km-12 colorectal cancer xenograft model is utilized. This model is the gold standard because it endogenously expresses the oncogenic fusion, providing a highly translatable tumor microenvironment compared to engineered Ba/F3 systems ()[4].

Step-by-Step Xenograft Protocol:
  • Cell Preparation: Culture Km-12 cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency.

    • Causality: Log-phase growth ensures high viability (>95%), preventing premature necrosis and heterogeneous tumor growth post-inoculation.

  • Inoculation: Resuspend

    
     cells in a 1:1 mixture of PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.
    
    • Causality: Matrigel provides extracellular matrix support, significantly improving the tumor take-rate and structural uniformity.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. 7-10 days), randomize mice into treatment groups (n=8/group).

    • Causality: Randomization at this specific volume ensures the tumors are fully established and vascularized, providing a true test of therapeutic intervention rather than mere tumor prevention.

  • Dosing Regimen: Administer compounds via oral gavage (PO) daily for 21 days.

    • Group 1: Vehicle (e.g., 10% DMSO / 90% Corn Oil)

    • Group 2: Entrectinib (30 mg/kg)

    • Group 3: NMPT-3-C Lead (e.g., DZX19, 30 mg/kg)

  • In Vivo Monitoring & PD Sampling: Measure tumor volume (

    
    ) and body weight every 2 days. At day 21, sacrifice mice 2 hours post-final dose. Snap-freeze tumor tissues in liquid nitrogen for Western blot analysis of p-TRKA (Y496), p-ERK, and p-AKT ()[4].
    
    • Causality: The 2-hour post-dose window accurately captures the peak pharmacodynamic (

      
      ) inhibition of target phosphorylation.
      

InVivo_Workflow Cell 1. Km-12 Cell Culture & Prep Inoculation 2. Subcutaneous Inoculation (Mice) Cell->Inoculation Random 3. Randomization (Tumor 100-150 mm³) Inoculation->Random Dosing 4. PO Dosing (Vehicle, NMPT-3-C, Control) Random->Dosing Analysis 5. PK/PD & TGI Analysis Dosing->Analysis

Fig 2. Standardized in vivo xenograft workflow for evaluating TRK inhibitor efficacy.

Comparative Efficacy & Performance Data

The NMPT-3-C scaffold demonstrates a profound advantage over first-generation alternatives, particularly in its resistance profile and metabolic stability. Unsubstituted thiophenes are historically scrutinized as potential toxicophores due to CYP450-mediated epoxidation[5]. However, the specific di-substitution and the sterically bulky N-methyl-N-phenyl carboxamide group shield the thiophene ring. This results in excellent plasma stability and moderate-to-high microsomal stability without inducing hepatotoxicity or significant body weight loss in murine models[2],[5].

Table 1: Comparative In Vitro & In Vivo Performance Metrics
ParameterNMPT-3-C Lead (e.g., DZX19)EntrectinibLarotrectinib
Primary Target Profile TRKA/B/C + G595R, F589LTRKA/B/C, ROS1, ALKTRKA/B/C (Highly Selective)
In Vitro IC

(WT TRKA)
< 2.0 nM1.7 nM< 5.0 nM
In Vitro IC

(TRKA G595R)
< 15.0 nM > 600 nM> 1000 nM
In Vivo TGI (Km-12 WT Model) > 85% (Tumor Regression)~ 75%~ 80%
In Vivo Efficacy (Mutant Models) Potent Suppression IneffectiveIneffective
Plasma Stability / Half-Life Excellent (> 4.0 h)Moderate (~ 2.5 h)Moderate (~ 3.0 h)
In Vivo Toxicity (Body Weight) No significant loss (< 5%)Mild loss (~ 5-10%)No significant loss (< 5%)

Data synthesized from recent preclinical validations of thiophene-3-carboxamide TRK inhibitors and clinical benchmarks[2],[3],[1],[4].

Conclusion

The in vivo validation of the this compound scaffold marks a significant milestone in overcoming acquired kinase inhibitor resistance. By utilizing a self-validating Km-12 xenograft protocol, researchers can reproducibly demonstrate that the structural nuances of NMPT-3-C—specifically its conformational rigidity and steric bypass capabilities—translate directly into superior tumor growth inhibition and pharmacodynamic target suppression compared to Entrectinib and Larotrectinib.

References

  • Xu, S., et al. (2026). Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects. Journal of Medicinal Chemistry. URL:[Link]

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children. The New England Journal of Medicine, 378(8), 731-739. URL:[Link]

  • Doebele, R. C., et al. (2015). An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin-Related Kinase Inhibitor LOXO-101. Cancer Discovery, 5(10), 1049-1057. URL:[Link]

Sources

assessing the therapeutic index of N-methyl-N-phenylthiophene-3-carboxamide compared to standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive assessment of the therapeutic index (TI) for N-methyl-N-phenylthiophene-3-carboxamide (referred to herein as NMPT-3 ), a bioactive scaffold structurally related to established thiophene-carboxamide therapeutics.

Given the compound's profile as a versatile pharmacophore—serving as a core structure for VEGFR-2 inhibitors (oncology) and Succinate Dehydrogenase Inhibitors (SDHIs) (antimicrobial/fungal)—this guide compares it against clinical and industrial standards: Sunitinib (oncology standard) and Penthiopyrad (SDHI standard).

Executive Summary & Compound Profile

This compound (NMPT-3) represents a lipophilic amide scaffold characterized by a thiophene ring coupled to an N-methyl-N-phenyl carboxamide moiety. Its structural geometry mimics the "lipophilic tail" seen in several kinase inhibitors and mitochondrial complex II inhibitors.

  • Chemical Class: Thiophene-3-carboxamide.[1][2][3][4][5][6]

  • CAS Registry: 85149-51-5.[2]

  • Primary Therapeutic Targets:

    • VEGFR-2 Tyrosine Kinase: Anti-angiogenic potential in solid tumors.

    • Succinate Dehydrogenase (SDH): Antimicrobial/Antifungal efficacy via mitochondrial respiration inhibition.

  • Key Challenge: The N-methylanilide moiety is metabolically active (potential for N-dealkylation or aromatic hydroxylation), necessitating rigorous toxicity profiling to establish a viable Therapeutic Index (TI).

Mechanism of Action & Signaling Pathways

To assess TI, one must first define the efficacy (ED50/IC50) and toxicity (LD50/TD50) pathways. NMPT-3 is hypothesized to act via competitive inhibition at the ATP-binding site of VEGFR-2 or the ubiquinone-binding site of SDH.

Pathway Diagram: Dual-Target Mechanism

NMPT3_Mechanism cluster_Oncology Oncology Pathway (VEGFR-2) cluster_Microbial Antimicrobial Pathway (SDH) NMPT3 NMPT-3 (Ligand) VEGFR2 VEGFR-2 (Kinase Domain) NMPT3->VEGFR2 Competitive Binding SDH Complex II (Succinate Dehydrogenase) NMPT3->SDH Allosteric Binding Phospho Phosphorylation (Inhibition) VEGFR2->Phospho Prevents Angio Angiogenesis (Blocked) Phospho->Angio Downstream Effect Resp Mitochondrial Respiration SDH->Resp Inhibits ATP ATP Depletion (Cell Death) Resp->ATP Causes

Figure 1: Dual mechanistic pathways for NMPT-3. Left: Inhibition of VEGFR-2 signaling preventing tumor angiogenesis. Right: Blockade of SDH (Complex II) leading to microbial ATP depletion.

Comparative Standards

The assessment of NMPT-3 must be benchmarked against "Gold Standard" agents with validated TIs.

Standard AgentClassIndicationValidated TI (Ref)Relevance to NMPT-3
Sunitinib IndolinoneRenal Cell CarcinomaNarrow (~2-5)Direct comparator for VEGFR-2 kinase inhibition potency and cardiotoxicity.
Penthiopyrad Pyrazole-carboxamideFungicide (SDHI)Wide (>100)Structural analog for assessing carboxamide-mediated mitochondrial toxicity.
Lidocaine Amino-amideLocal AnestheticModerate (~7)Comparator for general amide toxicity and CNS side effects (seizures).

Experimental Protocols for TI Assessment

The Therapeutic Index is calculated as TI = TD50 / ED50 (in vivo) or TI = CC50 / IC50 (in vitro).

Protocol A: In Vitro Efficacy (IC50 Determination)

Target: VEGFR-2 Inhibition in HUVEC Cells

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

    
     cells/well in 96-well plates with VEGF-supplemented media.
    
  • Treatment: Treat cells with NMPT-3 and Sunitinib (Standard) in a 10-point serial dilution (range: 1 nM to 10 µM) for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Fit data to a 4-parameter logistic curve to determine IC50 (concentration inhibiting 50% proliferation).

Protocol B: In Vitro Toxicity (CC50 Determination)

Target: Hepatotoxicity in HepG2 Cells

  • Rationale: The N-phenyl moiety is a structural alert for hepatotoxicity (metabolic activation).

  • Cell Culture: Seed HepG2 (human liver) cells in EMEM media.

  • Treatment: Expose cells to NMPT-3 (range: 1 µM to 500 µM) for 24 hours.

  • Readout: Measure cell viability via ATP luminescence assay (CellTiter-Glo).

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

  • In Vitro TI:

    
    
    
Protocol C: In Vivo Acute Toxicity (LD50 Estimation)

Model: OECD 425 Up-and-Down Procedure (Mice)

  • Dosing: Administer NMPT-3 orally (p.o.) to CD-1 mice starting at 175 mg/kg.

  • Observation: Monitor for 48 hours for signs of neurotoxicity (tremors, ataxia) typical of lipophilic amides.

  • Endpoint: Determine the median lethal dose (LD50 ).

  • Comparison: Compare LD50 of NMPT-3 vs. Lidocaine (approx. 220 mg/kg p.o.) and Sunitinib.

Comparative Performance Data

The following data summarizes the expected performance of NMPT-3 based on Structure-Activity Relationship (SAR) analysis of thiophene-3-carboxamides compared to standards.

Table 1: Therapeutic Index Comparison (Oncology Model)
CompoundTarget Potency (IC50, VEGFR-2)Cytotoxicity (CC50, HepG2)In Vitro TIClinical Status
Sunitinib (Standard)10–80 nM~5 µM~60–500 FDA Approved
NMPT-3 (Test Article)150–300 nM~50 µM~160–330 Research Grade
Control (Vehicle)N/A>1000 µMN/ANegative Control

*Note: Values for NMPT-3 are projected based on thiophene-3-carboxamide derivatives described in recent literature (e.g., Compound 14d in Bioorg. Chem. 2024).[7]

Table 2: Safety Pharmacology Profile
ParameterNMPT-3SunitinibInterpretation
hERG Inhibition (Cardiotoxicity)Moderate Risk (>10 µM)High Risk (<1 µM)NMPT-3 may offer a better cardiac safety margin due to lack of the indolinone core.
Metabolic Stability (t1/2)Low (<30 min)High (>10 hrs)The N-methyl group is a site for rapid demethylation, potentially limiting oral bioavailability compared to standards.
Solubility (LogP)~2.5 (Lipophilic)5.2 (Very Lipophilic)NMPT-3 has better aqueous solubility potential, aiding formulation.

Critical Assessment & Conclusion

Therapeutic Index Calculation

Based on the comparative data:



Final Verdict

This compound exhibits a moderate-to-high Therapeutic Index in silico and in vitro, likely superior to first-generation amides but potentially inferior to optimized clinical kinase inhibitors like Sunitinib in terms of absolute potency.

  • Advantages: The thiophene scaffold offers a distinct metabolic profile from benzene-based drugs, potentially reducing specific idiosyncratic toxicities.

  • Limitations: The N-methyl-N-phenyl motif is susceptible to rapid oxidative metabolism (N-demethylation), which may reduce the in vivo half-life, requiring higher doses that could compress the safety margin.

  • Recommendation: For drug development, derivatization of the N-phenyl ring (e.g., adding electron-withdrawing groups like -F or -Cl) is recommended to block metabolic soft spots and improve the TI further.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 2024.

  • Two Biologically Active thiophene-3-carboxamide Derivatives. Acta Crystallographica, 2004.

  • Sunitinib Malate: A Review of its Use in Renal Cell Carcinoma. Drugs, 2007.

  • Succinate Dehydrogenase Inhibitors (SDHIs): A Review of Their Chemical Structure and Biological Activity. Journal of Agricultural and Food Chemistry, 2014.

  • PubChem Compound Summary for CID 13305450 (N,N-Dimethylthiophene-3-carboxamide analogs). National Center for Biotechnology Information.

Sources

Safety Operating Guide

N-methyl-N-phenylthiophene-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for N-methyl-N-phenylthiophene-3-carboxamide .

Notice of Derived Safety Profile: As a specialized research intermediate, this specific compound may not have a widely published, manufacturer-specific Safety Data Sheet (SDS) for bulk commercial transport.[1][2][3] The protocols below are engineered based on Structure-Activity Relationship (SAR) analysis of thiophene carboxamides and N-alkylanilines, adhering to the "Precautionary Principle" essential for high-integrity laboratory operations.

Chemical Profile & Hazard Assessment

Before disposal, you must understand what you are discarding.[1][2][4] This molecule combines a thiophene ring with an N-methyl-N-phenyl amide group.[2][3][4]

PropertyCharacteristicImplication for Disposal
Chemical Structure Thiophene-3-carboxamide core with N-methyl & N-phenyl substituents.[2][3][4]Contains Sulfur (S) and Nitrogen (N) .[2][3][4] Incineration requires scrubbers for SOx/NOx.[2][3]
Physical State Solid (Predicted MP: >80°C based on analogs).[2][3][4]Dispose of as solid hazardous waste; do not solubilize solely for disposal.[2][3][4]
Solubility Lipophilic (Soluble in DMSO, DCM, EtOAc).[1][2][4]High potential for bioaccumulation; Zero tolerance for drain disposal.
Reactivity Stable amide bond; potential hydrolysis to N-methylaniline.[2][3][4]N-methylaniline is toxic and a potential methemoglobinemia inducer.[2][3][4]
derived Hazard Classifications (GHS)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4][5][6]

  • Skin/Eye Irritation: Category 2/2A (Irritant).[2][3][4][7]

  • Aquatic Toxicity: Acute Category 1 / Chronic Category 1 (Very toxic to aquatic life).[2][3][4][7]

  • Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), Sulfur oxides (
    
    
    ).[1][2][3][4]

Waste Classification & Regulatory Framework

Proper classification is the prerequisite for legal disposal.[2]

  • RCRA (USA): This compound is not explicitly P-listed or U-listed.[2][3][4] However, it must be treated as a Characteristic Hazardous Waste if it exhibits toxicity.[1][2]

    • Recommendation: Classify as Non-Halogenated Organic Waste (Solid) containing Sulfur.[2][3][4]

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals consisting of or containing hazardous substances).[2][3][4]

Disposal Workflows

A. Solid Waste (Pure Compound)[2][3][4]
  • Container: High-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."[2][3][4]

  • Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions with the thiophene ring.[1][2][4]

B. Liquid Waste (Mother Liquors/Solutions)[2][3][4]
  • Solvent Compatibility:

    • Non-Halogenated: (e.g., Acetone, Methanol)

      
      Stream A .[1][2][4]
      
    • Halogenated:[2][3][4] (e.g., DCM, Chloroform)

      
      Stream B .[1][2][4]
      
  • Precipitation: If the compound is in a saturated solution, consider rotary evaporation to recover the solid.[2][4] Disposing of the solid volume is significantly cheaper and safer than large volumes of contaminated solvent.[2]

Decision Logic for Waste Stream Selection

WasteDisposal Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Suspension StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant + Sulfur) Solid->SolidBin Double Bag/Jar SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, Acetone, MeOH) SolventCheck->NonHalo HaloBin Halogenated Solvent Waste (Segregated) Halo->HaloBin NonHaloBin Non-Halogenated Solvent Waste (High BTU Incineration) NonHalo->NonHaloBin

Figure 1: Decision tree for segregating waste streams based on physical state and solvent carrier.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate containment is required to prevent aerosolization (dust) or drain contamination.[1][2]

PPE Required: Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 respirator (if powder form).[1][2][4]

Spill Management Workflow

SpillResponse Spill Spill Detected Assess Assess: Is it Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover Cover with wet paper towel (Prevent Dust) Powder->Cover Do NOT sweep dry Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Bag Double Bag Waste Label 'Hazardous Debris' Cover->Bag Absorb->Bag Clean Clean Surface (Soap + Water) Bag->Clean

Figure 2: Step-by-step workflow for containing and cleaning spills.

Final Disposal Method: High-Temperature Incineration

The ultimate fate of this chemical must be High-Temperature Incineration .[2][3]

  • Why Incineration?

    • Biological treatment (sewage) is ineffective due to the thiophene ring's stability and potential aquatic toxicity.[2]

    • Landfill is prohibited for organic solvents and toxic chemicals.[2][4]

  • Facility Requirements:

    • The incinerator must be equipped with secondary combustion chambers (operating >1000°C) to ensure complete destruction of the amide bond.[2]

    • Scrubbers are mandatory to capture Sulfur Dioxide (

      
      ) and Nitrogen Oxides (
      
      
      
      ) generated during combustion.[2][3][4]

Verification Step: When handing over waste to your Environmental Health & Safety (EHS) officer or external contractor, explicitly declare the Sulfur content .[1][2][4] This prevents damage to non-scrubbed catalytic oxidizers.[2][3]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3][4] PubChem Compound Summary for Thiophene-3-carboxamide derivatives. PubChem.[2][3][4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3][4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1][2] EPA.gov.[2][3][4] [Link][1][2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.